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DNA gyrase B-IN-2

Cat. No.: B12385049
M. Wt: 457.3 g/mol
InChI Key: ZYQVPILSBOWNDR-UHFFFAOYSA-N
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Description

DNA gyrase B-IN-2 (Compound E) is a potent 2-aminobenzothiazole derivative that serves as a nanomolar-range inhibitor of the bacterial DNA gyrase subunit B (GyrB) . DNA gyrase is an essential bacterial type IIA topoisomerase enzyme, and its function is vital for DNA replication, repair, and chromosome decatenation . By targeting the highly conserved ATP-binding site on the GyrB subunit, this compound acts as an ATP-competitive inhibitor, disrupting the energy transduction necessary for the enzyme's supercoiling activity . This mechanism is distinct from that of fluoroquinolone antibiotics, which primarily target the GyrA subunit and trap the enzyme-DNA complex . This novel targeting approach helps this inhibitor avoid cross-resistance with established antibiotic classes, making it a valuable tool for studying novel antibacterial strategies . In research applications, this compound has demonstrated substantial and broad-spectrum antibacterial efficacy against a panel of ESKAPE pathogens . It exhibits impressive in vitro activity with IC50 values reported below 10 nM against its GyrB target. For most Gram-positive bacterial species, the minimum inhibitory concentrations (MIC) are below 0.03 μg/mL. Its activity extends to challenging Gram-negative pathogens, with MIC values between 4–16 μg/mL for strains of E. coli , Acinetobacter baumannii , Pseudomonas aeruginosa , and Klebsiella pneumoniae . This profile makes it an excellent candidate for investigating new treatments for multidrug-resistant infections. Researchers can utilize this compound to explore the mechanisms of resistance evolution against GyrB-targeting agents, which often involves mutations in the ATP-binding site of GyrB and upregulation of efflux pumps like AcrAB/TolC in E. coli or AdeIJK in A. baumannii . This compound is supplied for research purposes to advance the study of bacterial topoisomerase function and the development of novel antimicrobial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18Cl2N4O4S B12385049 DNA gyrase B-IN-2

Properties

Molecular Formula

C18H18Cl2N4O4S

Molecular Weight

457.3 g/mol

IUPAC Name

2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-(3-methoxypropylamino)-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C18H18Cl2N4O4S/c1-8-13(19)14(20)15(22-8)16(25)24-18-23-11-7-10(21-4-3-5-28-2)9(17(26)27)6-12(11)29-18/h6-7,21-22H,3-5H2,1-2H3,(H,26,27)(H,23,24,25)

InChI Key

ZYQVPILSBOWNDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)NCCCOC)C(=O)O)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of DNA Gyrase B-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA gyrase, an essential bacterial enzyme that modulates DNA topology, represents a validated and attractive target for the development of novel antibacterial agents. This technical guide provides an in-depth overview of the discovery and synthesis of DNA gyrase B-IN-2, a potent 2-aminobenzothiazole-based inhibitor of the DNA gyrase B subunit (GyrB). This document details the mechanism of action of GyrB inhibitors, the synthetic route to this class of compounds, and the key experimental protocols for their evaluation. Quantitative data on the inhibitory and antibacterial activity of this compound and its analogs are presented, along with a discussion of their structure-activity relationships. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of antibacterial drug discovery.

Introduction: The Rationale for Targeting DNA Gyrase B

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses the ATPase activity that powers the supercoiling reaction.[2] The absence of a homologous enzyme in humans makes DNA gyrase an ideal target for selective antibacterial therapy.

While fluoroquinolone antibiotics target the GyrA subunit, a distinct class of inhibitors targets the ATP-binding site on the GyrB subunit.[3] These inhibitors, by competing with ATP, prevent the conformational changes necessary for DNA supercoiling, ultimately leading to bacterial cell death. This compound, also referred to as Compound E in scientific literature, has emerged as a promising lead compound in this class, exhibiting potent enzymatic inhibition and broad-spectrum antibacterial activity against clinically relevant pathogens.[4]

The Discovery of this compound: A Structure-Guided Approach

The development of this compound was guided by the analysis of the co-crystal structure of an earlier inhibitor bound to the Escherichia coli GyrB 24 kDa N-terminal domain. This structural information allowed for the exploration of the chemical space around the benzothiazole scaffold, particularly at the C5 position. This strategic modification aimed to enhance the compound's physicochemical properties and antibacterial spectrum. The logical workflow for the discovery and optimization of this inhibitor series is depicted below.

G cluster_0 Discovery & Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection A Initial Hit Identification (2-aminobenzothiazole scaffold) B Co-crystallization with E. coli GyrB N-terminal domain A->B C Structure-Based Drug Design (Analysis of binding pocket) B->C D Exploration of C5 substitution on benzothiazole ring C->D E Synthesis of a series of 5-substituted analogs D->E F In vitro evaluation: - DNA gyrase inhibition (IC50) - Antibacterial activity (MIC) E->F G Identification of this compound (Compound E) as lead candidate F->G H Characterization of potent enzymatic and antibacterial activity G->H

Caption: Discovery and optimization workflow for this compound.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against DNA gyrase and their antibacterial activity against a panel of ESKAPE pathogens are summarized in the tables below.

Table 1: In Vitro DNA Gyrase Inhibitory Activity

CompoundE. coli DNA Gyrase IC50 (nM)E. coli Topoisomerase IV IC50 (nM)
This compound (Compound E) < 10 210
Compound A (5-OH)< 1095 ± 4
Compound B> 40002000
Compound C> 40004000
Compound D< 10293

Data extracted from ACS Omega 2023, 8, 27, 24387–24395.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundS. aureusE. faeciumE. coliA. baumanniiP. aeruginosaK. pneumoniae
This compound (Compound E) < 0.03 < 0.03 4 16 16 4
Compound A (5-OH)> 64> 64> 64> 64> 64> 64
Compound B> 64> 64> 64> 64> 64> 64
Compound C> 64> 64> 64> 64> 64> 64
Compound D0.1250.06816168

Data extracted from ACS Omega 2023, 8, 27, 24387–24395.

Synthesis of this compound

The synthesis of 5-substituted 2-aminobenzothiazole-based DNA gyrase B inhibitors presents challenges, including low reaction yields and unfavorable impurity profiles. The general synthetic approach involves the construction of the substituted 2-aminobenzothiazole core followed by coupling with a pyrrole-2-carbonyl moiety. A representative synthetic scheme is outlined below.

G cluster_0 Synthesis of 2-Aminobenzothiazole Core cluster_1 Synthesis of Pyrrole Moiety cluster_2 Coupling and Final Product A Substituted Aniline B Thiocyanation A->B KSCN, Br2 C Cyclization B->C Acid D Substituted 2-Aminobenzothiazole C->D H Coupling Reaction D->H E Pyrrole F Acylation E->F Trichloroacetyl chloride G 2-Trichloroacetyl-pyrrole F->G G->H I This compound H->I

Caption: General synthetic scheme for this compound.

Representative Experimental Protocol for Synthesis

The following is a representative, multi-step protocol for the synthesis of a 5-substituted 2-aminobenzothiazole DNA gyrase B inhibitor, based on published methodologies.

Step 1: Synthesis of the 2-aminobenzothiazole intermediate

  • To a solution of the appropriately substituted aniline in acetic acid, add potassium thiocyanate (KSCN) and cool the mixture to 0°C.

  • Slowly add a solution of bromine in acetic acid dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature overnight.

  • Heat the mixture to 130°C and add a 1:1:1 mixture of water, sulfuric acid, and acetic acid.

  • Continue heating overnight, then cool to room temperature and pour onto ice.

  • Neutralize with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the 5-substituted 2-aminobenzothiazole.

Step 2: Synthesis of the 2-trichloroacetyl-pyrrole intermediate

  • To a solution of the desired pyrrole in a suitable solvent (e.g., dichloromethane), add trichloroacetyl chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Coupling to form the final inhibitor

  • Dissolve the 5-substituted 2-aminobenzothiazole and the 2-trichloroacetyl-pyrrole in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base (e.g., Na2CO3) and heat the reaction mixture at 60°C overnight.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the final compound by column chromatography.

Key Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase enzyme

  • 5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM magnesium acetate, 20 mM DTT, 5 mM ATP, 500 mM potassium glutamate, 10 mM spermidine, 0.25 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.9, 5 mM DTT, 30% (w/v) glycerol)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a no-enzyme control and a no-compound (positive) control.

  • Add a pre-determined amount of DNA gyrase to each tube (except the no-enzyme control) to initiate the reaction. The amount of enzyme should be titrated beforehand to determine the unit of activity that results in complete supercoiling of the substrate.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Analysis A Prepare Reaction Mix (Buffer, Relaxed DNA, H2O) B Aliquot Mix into Tubes A->B C Add Test Compound (Varying Concentrations) B->C D Initiate with DNA Gyrase C->D E Incubate at 37°C D->E F Stop Reaction (Add Stop Solution/Loading Dye) E->F G Agarose Gel Electrophoresis F->G H Stain and Visualize DNA G->H I Quantify Bands and Calculate IC50 H->I

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Structure-Activity Relationship (SAR)

The development of this compound and its analogs has provided valuable insights into the structure-activity relationships of 2-aminobenzothiazole-based GyrB inhibitors. A key finding is the significant impact of substitution at the C5 position of the benzothiazole ring on both enzymatic and antibacterial activity. For instance, the introduction of a hydroxyl group at C5 (Compound A) resulted in potent enzymatic inhibition but poor antibacterial activity, likely due to unfavorable physicochemical properties for cell penetration. In contrast, the specific substitution in this compound (Compound E) led to a compound with both low nanomolar inhibition of DNA gyrase and broad-spectrum antibacterial activity, highlighting the delicate balance required for optimal drug-like properties.

Conclusion

This compound represents a significant advancement in the development of novel antibacterial agents targeting the DNA gyrase B subunit. Its discovery through a structure-guided approach and subsequent optimization have yielded a potent inhibitor with a promising antibacterial profile against challenging ESKAPE pathogens. This technical guide provides a comprehensive overview of the key aspects of its discovery, synthesis, and evaluation, intended to facilitate further research and development in this critical area of medicine. The detailed protocols and summarized data serve as a valuable resource for scientists dedicated to combating the growing threat of antimicrobial resistance.

References

The Core Mechanism of 2-Aminobenzothiazole DNA Gyrase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, remains a clinically validated and highly attractive target for the development of new antibacterial agents. This technical guide provides an in-depth exploration of the mechanism of action of a promising class of DNA gyrase inhibitors: the 2-aminobenzothiazoles. These compounds act as ATP-competitive inhibitors, targeting the GyrB subunit of the DNA gyrase enzyme and, in many cases, also inhibiting the homologous ParE subunit of topoisomerase IV, leading to a dual-targeting effect that can slow the development of resistance.[1][2][3][4][5]

Mechanism of Action: Targeting the ATP-Binding Site

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit houses the ATP-binding site, which provides the energy for the enzyme's supercoiling function. 2-Aminobenzothiazole derivatives exert their inhibitory effect by competing with ATP for binding to this crucial pocket on the GyrB subunit.

Crystallographic studies have revealed the specific molecular interactions that underpin the binding of 2-aminobenzothiazole inhibitors within the GyrB ATP-binding site. Key interactions include:

  • Hydrogen Bonding: The pyrrole NH group of the inhibitor often forms a critical hydrogen bond with the side chain of Asp73. The carboxamide oxygen can also interact with a conserved water molecule and the hydroxyl group of the Thr165 side chain.

  • Salt Bridge Formation: The carboxylate group, often present at the C6 position of the benzothiazole ring, forms a salt bridge with the side chain of Arg136.

  • Cation-π Stacking: The benzothiazole ring itself is involved in a cation-π stacking interaction with the side chain of Arg76.

  • Hydrophobic Interactions: Substituents on the inhibitor, such as dichloro-methylpyrrole moieties, engage in hydrophobic interactions with a lipophilic pocket formed by residues including Val43, Ala47, Val71, Ile78, Val120, and Val167.

This multi-point binding effectively blocks ATP from accessing its binding site, thereby inhibiting the ATPase activity of GyrB and preventing the supercoiling of DNA, which ultimately leads to bacterial cell death.

Dual Inhibition of Topoisomerase IV

Many 2-aminobenzothiazole derivatives also exhibit inhibitory activity against topoisomerase IV, another essential bacterial type II topoisomerase. Topoisomerase IV is a heterotetramer composed of two ParC and two ParE subunits (C₂E₂), which are homologous to GyrA and GyrB, respectively. The ParE subunit contains the ATP-binding site targeted by these inhibitors. This dual-targeting capability is a significant advantage, as it can broaden the antibacterial spectrum and potentially reduce the frequency of resistance development.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative 2-aminobenzothiazole derivatives against DNA gyrase and topoisomerase IV, as well as their antibacterial activity against various bacterial strains.

Table 1: In Vitro Enzyme Inhibition Data (IC₅₀ values)

CompoundTarget EnzymeOrganismIC₅₀ (nM)Reference
Compound E DNA GyraseE. coli< 10
Topoisomerase IVE. coli210
Compound A DNA GyraseE. coli< 10
Topoisomerase IVE. coli95 ± 4
Compound 1 DNA GyraseE. coli0.8
Topoisomerase IVE. coli352
DNA GyraseA. baumannii< 10
Topoisomerase IVA. baumannii64
DNA GyraseP. aeruginosa< 10
Topoisomerase IVP. aeruginosa235
Compound 14 DNA GyraseE. coli-
Topoisomerase IVE. coli75
DNA GyraseS. aureus-
Topoisomerase IVS. aureus-
Compound 15a DNA GyraseE. coli9.5
Compound 27 DNA GyraseE. coli< 10
Topoisomerase IVE. coli-
DNA GyraseA. baumannii-
Topoisomerase IVA. baumannii-
DNA GyraseP. aeruginosa-
Topoisomerase IVP. aeruginosa-

Table 2: Antibacterial Activity (MIC values)

CompoundBacterial StrainMIC (µg/mL)Reference
Compound E Gram-positive strains< 0.03
E. coli4-16
A. baumannii4-16
P. aeruginosa4-16
K. pneumoniae4-16
Compound 1 E. coli4
K. pneumoniae2
P. aeruginosa8
A. baumannii0.5
Compound 15a E. faecalis3.13 µM
Efflux impaired E. coli0.78 µM

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

  • A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme from the target organism (e.g., E. coli), ATP, and a suitable reaction buffer.

  • The 2-aminobenzothiazole inhibitor is added at varying concentrations.

  • The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition and calculate the IC₅₀ value. Commercially available kits from Inspiralis Limited are often used for this purpose.

Topoisomerase IV Relaxation Assay

This assay assesses the inhibition of the ATP-dependent relaxation of supercoiled plasmid DNA by topoisomerase IV.

Methodology:

  • A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase IV enzyme, ATP, and reaction buffer.

  • The inhibitor is added at various concentrations.

  • The reaction is incubated at 37°C.

  • The reaction is terminated, and the DNA is analyzed by agarose gel electrophoresis.

  • The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band are monitored to determine the inhibitory activity.

Visualizations

Signaling Pathway of Inhibition

G cluster_inhibitor 2-Aminobenzothiazole Inhibitor cluster_enzyme DNA Gyrase (GyrB Subunit) cluster_process Cellular Processes Inhibitor 2-Aminobenzothiazole Derivative ATP_Site ATP-Binding Site Inhibitor->ATP_Site Binds to DNA_Supercoiling DNA Supercoiling ATP_Site->DNA_Supercoiling Inhibits ATP ATP ATP->ATP_Site Binding Blocked Replication DNA Replication & Transcription DNA_Supercoiling->Replication Inhibits Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Caption: Inhibition of DNA gyrase by 2-aminobenzothiazoles.

Experimental Workflow for IC₅₀ Determination

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare Reaction Mix (DNA, Enzyme, Buffer) B Add Serial Dilutions of Inhibitor A->B C Add ATP to Initiate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Quantify Band Intensity F->G H Calculate IC50 G->H

Caption: Workflow for determining IC₅₀ values.

Logical Relationship of Dual Targeting

G cluster_gyrase DNA Gyrase cluster_topoIV Topoisomerase IV Inhibitor 2-Aminobenzothiazole Inhibitor GyrB GyrB (ATPase) Inhibitor->GyrB Inhibits ParE ParE (ATPase) Inhibitor->ParE Inhibits GyrA GyrA (Cleavage) GyrB->GyrA Energizes ParC ParC (Cleavage) ParE->ParC Energizes

Caption: Dual inhibition of DNA gyrase and Topoisomerase IV.

References

In Vitro Evaluation of DNA Gyrase B Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of DNA gyrase B (GyrB) inhibitors, a promising class of antibacterial agents. Due to the absence of specific public data for a compound designated "DNA gyrase B-IN-2," this document synthesizes information from established research on various GyrB inhibitors to serve as a detailed methodological reference.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, but absent in humans, making it an attractive target for antibiotic development.[1][2][3][4] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1] The GyrB subunit possesses ATPase activity, which powers the DNA supercoiling function of the enzyme. Inhibitors targeting the GyrB ATPase domain can effectively block DNA replication, leading to bacterial cell death.

Data Presentation: Inhibitory Activities of DNA Gyrase B Inhibitors

The in vitro activity of GyrB inhibitors is typically quantified through biochemical and antimicrobial assays. The following tables summarize representative data for different classes of GyrB inhibitors against various bacterial species and the purified enzyme.

Table 1: In Vitro Enzyme Inhibition Data for Representative GyrB Inhibitors

Compound ClassInhibitor ExampleTarget EnzymeAssay TypeIC50
AminocoumarinNovobiocinE. coli DNA GyraseSupercoiling26 nM
PyrrolamideCompound 28S. aureus GyrBATPase49 nM
PyrrolamideCompound 14E. coli DNA GyraseSupercoiling>10 µM
AminopyrazinamideLead 11M. smegmatis GyrBATPase1.5 µM
AminopyrazinamideLead 11M. tuberculosis DNA GyraseSupercoiling1.16 µM
N-phenylpyrrolamideMost Potent CompoundE. coli DNA GyraseSupercoiling47 nM

Table 2: Minimum Inhibitory Concentrations (MICs) of Representative GyrB Inhibitors

Compound ClassInhibitor ExamplePseudomonas aeruginosaEnterococcus faecalisStaphylococcus aureusEscherichia coli
Piperazine derivativeCompound 1b/1g15.62–31.25 µg/mL15.62–31.25 µg/mL62.5–125 µg/mL-
PyrrolamideCompound 28-<0.03 µg/mL (MRSA)<0.03 µg/mL1 µg/mL
N-phenylpyrrolamideMost Potent Compound-12.5 µM-6.25 µM (efflux-deficient)

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Principle: Relaxed and supercoiled DNA isoforms can be separated by agarose gel electrophoresis. A decrease in the amount of supercoiled DNA in the presence of an inhibitor indicates its potency.

Materials:

  • Enzyme: Purified DNA gyrase (e.g., from E. coli or M. tuberculosis)

  • Substrate: Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (5x): 50 mM HEPES.KOH (pH 7.9), 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris.HCl (pH 7.9), 5 mM DTT, 30% (w/v) glycerol.

  • Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA.

  • Agarose Gel: 1% agarose in Tris-acetate-EDTA (TAE) buffer containing ethidium bromide.

Procedure:

  • Prepare a reaction mixture on ice containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

  • Aliquot the reaction mixture into individual tubes.

  • Add the test inhibitor (dissolved in a suitable solvent like DMSO) or solvent control to the tubes.

  • Initiate the reaction by adding diluted DNA gyrase enzyme.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualize the DNA bands under UV light and quantify the percentage of supercoiled DNA.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate can be measured using a coupled enzyme system. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Enzyme: Purified DNA gyrase

  • Substrate: ATP

  • Assay Buffer (5x): 50 mM Tris.HCl (pH 7.5), 1 mM EDTA, 5 mM magnesium chloride, 5 mM DTT, 10% (w/v) glycerol.

  • Coupling System: Pyruvate kinase/lactate dehydrogenase (PK/LDH), phosphoenolpyruvate (PEP), and NADH.

  • Linear DNA: (e.g., linearized pBR322) to stimulate ATPase activity.

Procedure:

  • In a microplate, prepare a reaction mixture containing the assay buffer, linear pBR322 DNA, PEP, PK/LDH, and NADH.

  • Add the test inhibitor or solvent control to the appropriate wells.

  • Add the DNA gyrase enzyme to all wells except the negative control.

  • Start the reaction by adding ATP to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of ATP hydrolysis from the linear portion of the reaction curve.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound. The MIC is the lowest concentration at which no growth is observed.

Materials:

  • Bacterial Strains: e.g., S. aureus, E. coli, P. aeruginosa.

  • Growth Medium: Mueller-Hinton Broth (MHB) or other appropriate broth.

  • Test Compound: Serial dilutions of the GyrB inhibitor.

  • 96-well microtiter plates.

Procedure:

  • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria without inhibitor) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.

Mandatory Visualizations

Mechanism of Action of DNA Gyrase B Inhibitors

The primary mechanism of action for the inhibitors discussed here is the competitive inhibition of the ATPase activity of the GyrB subunit. This prevents the conformational changes required for the enzyme to introduce negative supercoils into the DNA, ultimately halting DNA replication and leading to cell death.

DNA_Gyrase_B_Inhibition cluster_Gyrase DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibitor Action GyrB GyrB Subunit (ATPase domain) Strand_passage DNA Strand Passage GyrB->Strand_passage energy No_ATP_hydrolysis ATP Hydrolysis Blocked GyrB->No_ATP_hydrolysis GyrA GyrA Subunit (DNA cleavage/re-ligation) ATP_binding ATP Binding to GyrB GyrA->ATP_binding signals DNA_binding DNA Binding DNA_binding->GyrA ATP_binding->GyrB Supercoiling Negative Supercoiling Strand_passage->Supercoiling Replication_halt DNA Replication and Transcription Halted Strand_passage->Replication_halt Inhibitor GyrB Inhibitor Inhibitor_binding Inhibitor Binds to ATPase Site Inhibitor->Inhibitor_binding Inhibitor_binding->GyrB competes with ATP No_ATP_hydrolysis->Strand_passage prevents Cell_death Bacterial Cell Death Replication_halt->Cell_death

Caption: Mechanism of DNA Gyrase B Inhibition.

Experimental Workflow: DNA Gyrase Supercoiling Assay

The following diagram illustrates the workflow for determining the inhibitory effect of a compound on DNA gyrase supercoiling activity.

Supercoiling_Assay_Workflow start Start prep_reaction Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) start->prep_reaction add_inhibitor Add Test Inhibitor (Serial Dilutions) prep_reaction->add_inhibitor add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (EDTA/SDS) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (UV Transilluminator) gel_electrophoresis->visualize quantify Quantify Supercoiled vs. Relaxed DNA visualize->quantify calc_ic50 Calculate IC50 quantify->calc_ic50 end End calc_ic50->end

Caption: DNA Gyrase Supercoiling Assay Workflow.

Experimental Workflow: DNA Gyrase ATPase Assay

This diagram outlines the steps involved in the coupled-enzyme assay to measure the ATPase activity of DNA gyrase.

ATPase_Assay_Workflow start Start prep_mix Prepare Assay Mix (Buffer, PK/LDH, PEP, NADH) start->prep_mix add_inhibitor Add Test Inhibitor prep_mix->add_inhibitor add_enzyme Add DNA Gyrase and Linear DNA add_inhibitor->add_enzyme start_reaction Start Reaction (Add ATP) add_enzyme->start_reaction monitor_absorbance Monitor Absorbance at 340nm start_reaction->monitor_absorbance calculate_rate Calculate Rate of NADH Oxidation monitor_absorbance->calculate_rate determine_inhibition Determine % Inhibition calculate_rate->determine_inhibition calc_ic50 Calculate IC50 determine_inhibition->calc_ic50 end End calc_ic50->end

Caption: DNA Gyrase ATPase Assay Workflow.

References

In-Depth Technical Guide: Antibacterial Spectrum of DNA Gyrase B-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of DNA gyrase B-IN-2, a novel inhibitor targeting the B subunit of bacterial DNA gyrase. This document synthesizes the available quantitative data, outlines detailed experimental protocols for its evaluation, and presents visual representations of its mechanism of action and the experimental workflow for determining its antibacterial spectrum.

Core Data: Spectrum of Antibacterial Activity

This compound, also identified as Compound E in foundational research, is a 2-aminobenzothiazole-based inhibitor with potent, broad-spectrum antibacterial activity against a range of clinically significant pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][2][3]

Quantitative Antibacterial Activity

The in vitro activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial ClassOrganismMIC Range (µg/mL)
Gram-Positive Most Strains< 0.03
Gram-Negative Escherichia coli4 - 16
Acinetobacter baumannii4 - 16
Pseudomonas aeruginosa4 - 16
Klebsiella pneumoniae4 - 16

Note: The data presented is a summary of available information. Detailed MIC values for specific Gram-positive strains from the primary literature were not publicly accessible.

Mechanism of Action

This compound functions as a potent inhibitor of the bacterial DNA gyrase B subunit, with an IC50 value of less than 10 nM.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site on the GyrB subunit, this compound prevents the enzyme from introducing negative supercoils into the DNA, which is a critical step for relieving torsional stress during DNA replication. This inhibition of enzymatic activity ultimately leads to the cessation of DNA synthesis and bacterial cell death.

DNA_Gyrase_B_IN_2 This compound GyrB_ATP_Binding ATP-Binding Site on GyrB Subunit DNA_Gyrase_B_IN_2->GyrB_ATP_Binding Binds to DNA_Gyrase_Activity DNA Gyrase Enzymatic Activity GyrB_ATP_Binding->DNA_Gyrase_Activity Inhibits DNA_Supercoiling Negative Supercoiling of DNA DNA_Gyrase_Activity->DNA_Supercoiling Prevents DNA_Replication DNA Replication & Repair DNA_Supercoiling->DNA_Replication Disrupts Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action for this compound.

Experimental Protocols

The determination of the antibacterial spectrum and inhibitory activity of this compound involves standardized in vitro assays. The following are detailed methodologies based on established guidelines.

Broth Microdilution Method for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle: A standardized suspension of the test microorganism is inoculated into the wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Compound Prepare Serial Dilutions of this compound Inoculate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) Prepare_Compound->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Caption: Experimental workflow for MIC determination.

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.

Materials:

  • Purified DNA gyrase enzyme (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)

  • This compound at various concentrations

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a defined amount of DNA gyrase to each tube.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the relaxed and supercoiled DNA forms.

  • Visualization and Quantification:

    • Stain the gel with a DNA-binding dye and visualize it under UV light.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition at each compound concentration. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

This technical guide provides a foundational understanding of the antibacterial spectrum of this compound. For further detailed information, researchers are encouraged to consult the primary literature on this compound.

References

The Potent Activity of DNA Gyrase B-IN-2 Against ESKAPE Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health. This necessitates the urgent development of novel antibacterial agents with new mechanisms of action. DNA gyrase, an essential bacterial enzyme that modulates DNA topology, represents a clinically validated target for antibiotics. DNA gyrase B-IN-2, a novel 2-aminobenzothiazole-based inhibitor of the DNA gyrase B (GyrB) subunit, has demonstrated promising broad-spectrum activity against these challenging pathogens. This technical guide provides an in-depth overview of the in vitro activity, mechanism of action, and experimental evaluation of this compound.

Mechanism of Action: Targeting DNA Gyrase and Topoisomerase IV

DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. This compound is an ATP-competitive inhibitor that binds to the ATPase site on the GyrB subunit, thereby preventing the conformational changes required for DNA supercoiling.[1]

Notably, this compound also exhibits inhibitory activity against Topoisomerase IV, another type II topoisomerase involved in chromosome segregation. This dual-targeting mechanism is advantageous as it may reduce the likelihood of resistance development.

The following diagram illustrates the proposed mechanism of action:

DNA_Gyrase_Inhibition Mechanism of this compound Inhibition cluster_Gyrase DNA Gyrase Cycle DNA_Gyrase DNA Gyrase ATP_Binding ATP Binding to GyrB DNA_Gyrase->ATP_Binding 1. ATP binds DNA_Cleavage DNA Cleavage & Strand Passage ATP_Binding->DNA_Cleavage 2. Conformational change Cell_Death Bacterial Cell Death DNA_Ligation DNA Re-ligation & Release DNA_Cleavage->DNA_Ligation 3. Supercoiling DNA_Ligation->DNA_Gyrase 4. Cycle repeats Replication_Transcription DNA Replication & Transcription DNA_Ligation->Replication_Transcription Enables DNA_Gyrase_B_IN_2 This compound DNA_Gyrase_B_IN_2->ATP_Binding Inhibits ATP binding DNA_Gyrase_B_IN_2->Replication_Transcription Blocks

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

Quantitative In Vitro Activity

This compound (also referred to as Compound E in some literature) exhibits potent enzymatic inhibition and broad-spectrum antibacterial activity.[2][3][4]

Enzyme Inhibition

The inhibitory activity of this compound was assessed against E. coli DNA gyrase and Topoisomerase IV.

Enzyme TargetIC50 (nM)Reference
E. coli DNA Gyrase< 10
E. coli Topoisomerase IV210

Table 1: 50% inhibitory concentrations (IC50) of this compound against target enzymes.

Antibacterial Activity against ESKAPE Pathogens

The minimum inhibitory concentrations (MICs) of this compound were determined against a panel of ESKAPE pathogens.

PathogenStrainMIC (µg/mL)Reference
Enterococcus faecium (Specific strain not detailed in abstract)< 0.03
Staphylococcus aureus (Specific strain not detailed in abstract)< 0.03
Klebsiella pneumoniae (Specific strain not detailed in abstract)4 - 16
Acinetobacter baumannii (Specific strain not detailed in abstract)4 - 16
Pseudomonas aeruginosa (Specific strain not detailed in abstract)4 - 16
Enterobacter species (Not explicitly detailed in abstract)Data not available

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against ESKAPE pathogens.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate this compound. For specific parameters, it is recommended to consult the primary research articles.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum size (approximately 5 x 105 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution of Inhibitor: this compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted inhibitor is inoculated with the prepared bacterial suspension.

  • Controls: A growth control (bacteria in broth without inhibitor) and a sterility control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the inhibitor in which there is no visible bacterial growth.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute This compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of compounds on this activity.

  • Reaction Mixture Preparation: A reaction buffer containing relaxed plasmid DNA (e.g., pBR322), ATP, and other necessary co-factors is prepared.

  • Inhibitor Addition: Various concentrations of this compound are added to the reaction mixtures.

  • Enzyme Addition: The reaction is initiated by adding a defined unit of DNA gyrase.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: The gel is stained with a DNA-intercalating agent (e.g., ethidium bromide) and visualized under UV light. The IC50 value is determined by quantifying the reduction in supercoiled DNA at different inhibitor concentrations.

Topoisomerase IV Relaxation Assay

This assay assesses the ability of Topoisomerase IV to relax supercoiled plasmid DNA and the inhibitory effect of compounds on this process.

  • Reaction Mixture Preparation: A reaction buffer containing supercoiled plasmid DNA (e.g., pBR322) and ATP is prepared.

  • Inhibitor Addition: Various concentrations of this compound are added to the reaction mixtures.

  • Enzyme Addition: The reaction is initiated by adding a defined unit of Topoisomerase IV.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped as described for the supercoiling assay.

  • Agarose Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis. Relaxed DNA migrates slower than supercoiled DNA.

  • Visualization and Analysis: The gel is stained and visualized. The IC50 value is determined by quantifying the reduction in relaxed DNA at different inhibitor concentrations.

Enzyme_Assay_Workflow General Workflow for Gyrase/Topoisomerase IV Assays Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, DNA Substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Add_Enzyme Initiate with Enzyme (Gyrase or Topo IV) Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Stop Buffer/SDS) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Visualize and Quantify (Determine IC50) Electrophoresis->Analyze End End Analyze->End

Caption: Generalized workflow for DNA topoisomerase enzyme inhibition assays.

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV with promising broad-spectrum activity against the clinically significant ESKAPE pathogens. Its low nanomolar enzymatic inhibition and significant antibacterial activity, particularly against Gram-positive bacteria, highlight its potential as a lead compound for the development of new antibiotics. Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and assessment of its potential for resistance development. The dual-targeting mechanism of this compound offers a compelling strategy to combat the growing threat of antibiotic resistance.

References

understanding the binding site of DNA gyrase B-IN-2 on GyrB

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Binding Site of a Novel DNA Gyrase B Inhibitor on the GyrB Subunit

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding interactions between a novel class of potent DNA gyrase inhibitors, specifically 2-oxo-1,2-dihydroquinoline derivatives, and the ATP-binding site of the Escherichia coli DNA gyrase B (GyrB) subunit. This document synthesizes structural data, quantitative binding affinities, and detailed experimental protocols to offer a comprehensive resource for researchers in the field of antibacterial drug discovery. The primary focus is on the highly potent compound 13e from the 8-(methylamino)-2-oxo-1,2-dihydroquinoline series, which serves as a case study.

Introduction to DNA Gyrase B as a Target

DNA gyrase is a type II topoisomerase essential for bacterial survival, responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[1] The GyrB subunit houses the ATPase domain, which binds and hydrolyzes ATP to provide the energy for the enzyme's supercoiling activity.[2] Inhibition of this ATPase function is a validated strategy for developing antibacterial agents.[3] The aminocoumarins (e.g., novobiocin) are a classic example of natural products that inhibit this site. However, the emergence of resistance necessitates the discovery of novel chemical scaffolds targeting the GyrB ATP-binding pocket.

Recently, 2-oxo-1,2-dihydroquinoline derivatives have been identified as a new chemical class of potent GyrB inhibitors. Through a process of hit-to-lead optimization, utilizing thermodynamic evaluation, the compound 13e (an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative) was identified as a highly potent inhibitor of E. coli DNA gyrase.

Quantitative Data: Inhibitory Activity and Binding Thermodynamics

The inhibitory potency of the 2-oxo-1,2-dihydroquinoline derivatives was evaluated using DNA supercoiling assays and their binding thermodynamics were characterized by Isothermal Titration Calorimetry (ITC). Compound 13e demonstrated exceptional potency, with an IC₅₀ value in the low nanomolar range and a strong binding affinity.

CompoundModificationE. coli DNA Gyrase IC₅₀ (µM)Binding Affinity (Kᴅ) (µM)Enthalpy Change (ΔH) (kcal/mol)
8e H at C8-position9.0>50-
13a 8-NHMe, meta-substituted phenyl0.210.23-10.3
13e 8-NHMe, para-substituted phenyl0.0017 0.0019 -13.7
Novobiocin (Reference Aminocoumarin)0.00450.0015-13.0

Binding Site Analysis and Inhibitor Interactions

The 2-oxo-1,2-dihydroquinoline scaffold targets the ATP-binding site on the GyrB subunit. This pocket is well-defined and involves interactions with several key residues and a highly conserved water molecule.

The binding mode, elucidated through structural studies of similar compounds and molecular modeling, reveals critical interactions:

  • Hydrogen Bonding Network: The pyrrolamide moiety, a common feature in many benzothiazole-based inhibitors, forms a crucial hydrogen bond network with the side chain of Asp73 and a conserved water molecule.

  • Hydrophobic Interactions: The core quinolinone structure and its substituents occupy a hydrophobic region of the pocket. A key feature of this inhibitor class is the ability of substituents to access a "hydrophobic floor" within the active site, enhancing binding affinity. The 8-methylamino group on compound 13e, for instance, significantly improves activity by forming favorable interactions in a small hydrophobic pocket.

The diagram below illustrates the key interactions of a 2-oxo-1,2-dihydroquinoline inhibitor within the GyrB ATP-binding site.

Binding Mode of 2-Oxo-1,2-dihydroquinoline in GyrB cluster_inhibitor Inhibitor Scaffold cluster_gyrb GyrB ATP-Binding Pocket Inhibitor 2-Oxo-1,2-dihydroquinoline (e.g., Compound 13e) Pyrrolamide Carboxamide Moiety Inhibitor->Pyrrolamide part of Substituent Aromatic Substituent Inhibitor->Substituent part of Asp73 Asp73 Pyrrolamide->Asp73 H-Bond Water Conserved Water Pyrrolamide->Water H-Bond HydrophobicPocket Hydrophobic Pocket Substituent->HydrophobicPocket Hydrophobic Interaction Water->Asp73 H-Bond Ile78 Ile78 Pro79 Pro79 Ile94 Ile94

Caption: Binding interactions of the inhibitor in the GyrB active site.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP, 50% glycerol)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 10% glycerol)

  • Test compound dissolved in DMSO

  • STEB (40 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 0.25 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel containing ethidium bromide

Procedure:

  • On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the master mix into reaction tubes.

  • Add 1 µL of the test compound at various concentrations (or DMSO for controls) to each tube.

  • Initiate the reaction by adding a pre-determined unit of DNA gyrase enzyme (e.g., 1 U, sufficient to fully supercoil the substrate).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reaction by adding STEB buffer followed by chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto the 1% agarose gel.

  • Perform electrophoresis at ~80-100V until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. The inhibition is quantified by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band compared to the no-inhibitor control.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified GyrB protein (e.g., the 24-kDa N-terminal domain) dialyzed extensively against ITC buffer.

  • Test compound dissolved in the final dialysis buffer.

  • ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO).

  • Isothermal Titration Calorimeter.

Procedure:

  • Prepare the GyrB protein solution to a concentration of ~20-50 µM in the sample cell.

  • Prepare the inhibitor solution to a concentration of ~200-500 µM (typically 10-fold higher than the protein) in the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of small (e.g., 2-5 µL) injections of the inhibitor solution into the protein-containing sample cell.

  • Record the heat change after each injection until the binding reaction is saturated.

  • Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, ΔH, and n.

Workflows and Mechanism of Inhibition

The discovery and characterization of compound 13e followed a structured workflow, beginning with screening and culminating in the identification of a lead compound with potent activity.

Inhibitor Discovery and Characterization Workflow HTS High-Throughput Screening (HTS) Finds initial micromolar hits FragScreen Fragment Screening (via ITC) Identifies core binding fragments HTS->FragScreen Fragmentation of hits SAR Structure-Activity Relationship (SAR) Guided by ITC thermodynamics (ΔH) FragScreen->SAR Expand hit fragments LeadOpt Lead Optimization Synthesis of 8-(methylamino) derivatives SAR->LeadOpt Synthesize analogs IC50 Activity Confirmation Gyrase Supercoiling Assay (IC50) LeadOpt->IC50 Test potency Lead Lead Compound Identified (Compound 13e) IC50->Lead Potent inhibitor found

Caption: Workflow for the discovery of compound 13e.

DNA gyrase functions via a complex catalytic cycle involving DNA binding, wrapping, cleavage, strand passage, and religation, all fueled by ATP hydrolysis. ATP-competitive inhibitors like the 2-oxo-1,2-dihydroquinolines block this cycle at a crucial early stage.

Mechanism of GyrB Inhibition Start Gyrase + Relaxed DNA Wrap G-Segment DNA Bound and Wrapped Start->Wrap ATP_Bind ATP Binds to GyrB Wrap->ATP_Bind Capture T-Segment Captured Cleavage G-Segment Cleavage + Strand Passage Capture->Cleavage ATP_Bind->Capture Religation G-Segment Religation Cleavage->Religation End Gyrase + Supercoiled DNA Religation->End End->Start New Cycle Inhibitor Compound 13e (ATP-Competitive Inhibitor) Inhibitor->ATP_Bind BLOCKS

Caption: Inhibition of the DNA gyrase catalytic cycle.

References

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of a Novel DNA gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I have conducted a thorough search for public data on the preliminary toxicity of a compound specifically named "DNA gyrase B-IN-2". My search included scientific databases and general web resources.

It is important to inform you that no publicly available data could be found for a compound with the specific designation "this compound".

Therefore, it is not possible to provide a specific toxicity assessment for this particular molecule.

However, to fulfill your request for an in-depth technical guide on this topic, I have created a representative document based on the known toxicity profiles of other well-characterized DNA gyrase inhibitors. This guide will serve as an illustrative example of what a preliminary toxicity assessment for a novel DNA gyrase inhibitor might entail. The data, protocols, and pathways presented are based on established methodologies and findings for this class of compounds.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is a representative guide and does not pertain to any specific compound named "this compound". The data presented is illustrative and based on typical findings for the broader class of DNA gyrase inhibitors.

Introduction to DNA Gyrase Inhibitors and Their Mechanism of Action

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] It is a type II topoisomerase composed of two subunits, GyrA and GyrB.[1][4] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity.

DNA gyrase inhibitors are a clinically important class of antibiotics that target this enzyme. They function by stabilizing the transient double-stranded DNA breaks created by the enzyme, leading to an accumulation of these breaks, which stalls replication forks and ultimately results in bacterial cell death. While highly effective against bacteria, it is crucial to assess their potential toxicity to mammalian cells to ensure a sufficient therapeutic window. Human cells have a related enzyme, topoisomerase II, which can sometimes be affected by DNA gyrase inhibitors, leading to off-target toxicity.

In Vitro Toxicity Assessment

A preliminary in vitro toxicity assessment is the first step in evaluating the safety of a new DNA gyrase inhibitor. These assays provide initial data on the compound's potential to harm mammalian cells.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative data from a panel of in vitro cytotoxicity assays.

Assay TypeCell LineTest Compound Concentration (µM)EndpointResult (IC50 in µM)
MTT AssayHepG2 (Human Liver Carcinoma)0.1, 1, 10, 50, 100Cell Viability> 100
LDH Release AssayHEK293 (Human Embryonic Kidney)0.1, 1, 10, 50, 100Membrane Integrity> 100
Apoptosis AssayJurkat (Human T-cell Leukemia)1, 10, 50, 100Caspase-3/7 Activation85

Interpretation: The illustrative data suggests that the hypothetical inhibitor has low cytotoxic potential against liver and kidney cell lines but may induce apoptosis in a leukemia cell line at higher concentrations.

Experimental Protocols: In Vitro Toxicity
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

  • Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

  • Absorbance Measurement: Measure the absorbance at 490 nm, which is proportional to the amount of LDH released.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

In Vivo Toxicity Assessment

Following in vitro testing, a preliminary in vivo toxicity study is conducted to understand the compound's effects in a whole organism.

Data Presentation: Acute In Vivo Toxicity

The table below presents hypothetical data from a single-dose acute toxicity study in mice.

Species/StrainRoute of AdministrationDose (mg/kg)Observation PeriodKey Findings
CD-1 MiceOral (gavage)50, 200, 100014 daysNo mortality or significant clinical signs at 50 and 200 mg/kg. At 1000 mg/kg, mild lethargy was observed for 24 hours post-dosing. No significant changes in body weight or gross pathology at any dose.

Interpretation: The illustrative data suggests a low acute toxicity profile for the hypothetical inhibitor when administered orally.

Experimental Protocol: Acute In Vivo Toxicity Study
  • Animal Acclimatization: Acclimate male and female CD-1 mice for at least 5 days before the study.

  • Dose Administration: Administer the test compound via oral gavage at doses of 50, 200, and 1000 mg/kg to groups of 5 male and 5 female mice. A control group receives the vehicle only.

  • Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight daily for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Analyze the data for any dose-related effects on mortality, clinical signs, body weight, and gross pathology.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. A standard battery of tests is typically performed.

Data Presentation: Genotoxicity

The following table summarizes representative results from a standard genotoxicity testing battery.

AssayTest SystemMetabolic Activation (S9)Concentration/Dose RangeResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium (TA98, TA100, TA1535, TA1537) & Escherichia coli (WP2 uvrA)With and Without0.1 - 5000 µ g/plate Negative
In Vitro Mammalian Chromosomal Aberration TestChinese Hamster Ovary (CHO) CellsWith and Without10 - 1000 µg/mLPositive (with S9 at ≥ 500 µg/mL)
In Vivo Mammalian Erythrocyte Micronucleus TestMouse Bone MarrowN/A50, 200, 1000 mg/kgNegative

Interpretation: The illustrative data suggests that the hypothetical inhibitor is not mutagenic in bacteria but may have clastogenic (chromosome-damaging) potential at high concentrations in mammalian cells in vitro, particularly after metabolic activation. However, this effect was not observed in vivo.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Strain Preparation: Prepare cultures of the required Salmonella and E. coli tester strains.

  • Compound Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and (if required) the S9 metabolic activation mix.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Assays\n(MTT, LDH) Cytotoxicity Assays (MTT, LDH) Genotoxicity Assays\n(Ames, Chromosomal Aberration) Genotoxicity Assays (Ames, Chromosomal Aberration) Acute Toxicity Study\n(Single Dose) Acute Toxicity Study (Single Dose) In Vivo Micronucleus Test In Vivo Micronucleus Test Compound Synthesis\n& Characterization Compound Synthesis & Characterization In Vitro Assessment In Vitro Assessment Compound Synthesis\n& Characterization->In Vitro Assessment Initial Screening In Vivo Assessment In Vivo Assessment In Vitro Assessment->In Vivo Assessment Promising Candidates Further Development\n(Sub-chronic studies, etc.) Further Development (Sub-chronic studies, etc.) In Vivo Assessment->Further Development\n(Sub-chronic studies, etc.)

Caption: Generalized workflow for the preliminary toxicity assessment of a novel compound.

Signaling Pathway: Induction of Oxidative Stress

Some DNA gyrase inhibitors have been shown to induce oxidative stress, which can contribute to their cellular toxicity.

G DNA_Gyrase_Inhibitor DNA_Gyrase_Inhibitor Mitochondrial_Dysfunction Mitochondrial_Dysfunction DNA_Gyrase_Inhibitor->Mitochondrial_Dysfunction ROS_Production Increased ROS (Superoxide, H2O2) Mitochondrial_Dysfunction->ROS_Production Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS_Production->Oxidative_Damage Cell_Death Apoptosis / Necrosis Oxidative_Damage->Cell_Death

Caption: Potential pathway for inhibitor-induced oxidative stress and cell death.

Logical Relationship of Toxicity Endpoints

G High_Concentration High_Concentration Cytotoxicity Cytotoxicity High_Concentration->Cytotoxicity Genotoxicity Genotoxicity High_Concentration->Genotoxicity In_Vivo_Toxicity In_Vivo_Toxicity Cytotoxicity->In_Vivo_Toxicity Genotoxicity->In_Vivo_Toxicity Adverse_Outcome Adverse_Outcome In_Vivo_Toxicity->Adverse_Outcome

Caption: Logical flow from initial toxicological findings to an adverse outcome.

Summary and Outlook

This technical guide provides a framework for the preliminary toxicity assessment of a novel DNA gyrase inhibitor. The illustrative data and protocols highlight the key steps in evaluating the safety of such a compound. A thorough assessment of in vitro and in vivo toxicity, as well as genotoxicity, is essential for identifying promising drug candidates with a favorable safety profile for further development. While DNA gyrase remains an attractive antibacterial target, careful evaluation of off-target effects on mammalian topoisomerases and other cellular processes is critical to ensure the clinical success of new inhibitors.

References

Foundational Research on DNA Gyrase B-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the promising antibacterial compound, DNA gyrase B-IN-2. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated biological pathways and experimental workflows.

Introduction to this compound

This compound (also referred to as Compound E) is a potent, 2-aminobenzothiazole-based inhibitor of bacterial DNA gyrase B.[1] It has demonstrated significant activity against a broad spectrum of bacterial pathogens, including those belonging to the critical ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Its mechanism of action, targeting the ATP-binding site of the GyrB subunit, makes it a compelling candidate for further drug development in an era of rising antibiotic resistance.[1]

Mechanism of Action

DNA gyrase is a type II topoisomerase essential for bacterial survival. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2][3] The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit houses the ATPase domain, which provides the energy for the enzyme's supercoiling function.[2]

This compound acts as a competitive inhibitor of ATP binding to the GyrB subunit. By occupying the ATP-binding pocket, it prevents the hydrolysis of ATP, which is necessary for the conformational changes required for DNA strand passage and the introduction of negative supercoils. This inhibition of gyrase activity leads to the accumulation of torsional stress during DNA replication and transcription, ultimately resulting in the cessation of these critical cellular processes and bacterial cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogs.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC₅₀ (nM)
DNA Gyrase< 10

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against ESKAPE Pathogens

Bacterial StrainMIC (µg/mL)
Gram-Positive
Enterococcus faecium< 0.03
Staphylococcus aureus (including MRSA)< 0.03
Gram-Negative
Escherichia coli4–16
Acinetobacter baumannii4–16
Pseudomonas aeruginosa4–16
Klebsiella pneumoniae4–16

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibitory effect of a test compound.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase (GyrA and GyrB subunits)

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • 10 mM ATP solution

  • This compound (or other test compound) dissolved in DMSO

  • Stop Solution (e.g., STEB: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

  • Add the test compound (this compound) at various concentrations to individual reaction tubes. Include a no-compound control (DMSO vehicle) and a no-enzyme control.

  • Add the E. coli DNA gyrase enzyme to all tubes except the no-enzyme control.

  • Initiate the reaction by adding ATP to all tubes.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding the Stop Solution, followed by an equal volume of chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Test bacterial strains (e.g., ESKAPE pathogens)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound (or other test compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum of the test strain and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

DNA_Gyrase_Inhibition_Pathway cluster_gyrase DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by this compound cluster_downstream Downstream Cellular Effects DNA Relaxed DNA Gyrase DNA Gyrase (A₂B₂) DNA->Gyrase Complex Gyrase-DNA Complex Gyrase->Complex ATP_Binding ATP Binding to GyrB Complex->ATP_Binding Cleavage DNA Cleavage (GyrA) ATP_Binding->Cleavage Strand_Passage Strand Passage Cleavage->Strand_Passage Re_ligation DNA Re-ligation Strand_Passage->Re_ligation Supercoiled_DNA Supercoiled DNA Re_ligation->Supercoiled_DNA Replication_Block DNA Replication Blocked Transcription_Block Transcription Blocked Inhibitor This compound Inhibitor->Inhibition_Point Inhibition_Point->ATP_Binding Inhibits ATP Binding DNA_Damage DNA Damage Accumulation Replication_Block->DNA_Damage Transcription_Block->DNA_Damage SOS_Response SOS Response Induction DNA_Damage->SOS_Response ROS_Production Reactive Oxygen Species (ROS) Production DNA_Damage->ROS_Production Cell_Death Bacterial Cell Death SOS_Response->Cell_Death ROS_Production->Cell_Death

Caption: Mechanism of action of this compound and its downstream effects.

Gyrase_Supercoiling_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Relaxed DNA) start->prepare_mix add_inhibitor Add this compound (Varying Concentrations) prepare_mix->add_inhibitor add_enzyme Add DNA Gyrase Enzyme add_inhibitor->add_enzyme add_atp Initiate with ATP add_enzyme->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (Supercoiled vs. Relaxed) electrophoresis->visualize end End visualize->end

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

MIC_Assay_Workflow start Start serial_dilution Serial Dilution of This compound in Broth start->serial_dilution prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C (18-24 hours) inoculate_plate->incubate read_results Read Results (Visual Inspection or OD₆₀₀) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

DNA gyrase B-IN-2 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DNA gyrase B inhibitor, DNA gyrase B-IN-2, including its chemical identity, biological activity, and methods for its study.

Compound Information

  • Product Name: this compound

  • CAS Number: 2522666-80-2[1][2][3]

  • Mechanism of Action: this compound is an inhibitor of the B subunit of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair in bacteria.[1][2] By targeting the ATPase activity of the GyrB subunit, it prevents the negative supercoiling of DNA, leading to an antibacterial effect.

Supplier Information
SupplierCatalog Number
MedChemExpressHY-147818
TebubioT63442

Quantitative Data

The following table summarizes the reported in vitro activity of this compound.

TargetOrganismAssayIC50Minimum Inhibitory Concentration (MIC)Reference
DNA Gyrase BE. coliDNA Supercoiling3.29-10.49 µM4–16 μg/mL
DNA Gyrase BM. tuberculosisDNA Supercoiling4.41-5.61 µMNot Reported
DNA GyraseESKAPE Pathogens (Gram-positive)Not Specified< 10 nM< 0.03 μg/mL
DNA GyraseESKAPE Pathogens (Gram-negative)Not SpecifiedNot Reported4–16 μg/mL

Signaling Pathway and Mechanism of Action

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA. This process is crucial for relieving topological stress during DNA replication and transcription. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. This compound specifically inhibits the GyrB subunit, which is responsible for ATP hydrolysis, the energy source for the supercoiling reaction.

DNA_Gyrase_Mechanism Mechanism of DNA Gyrase and Inhibition by this compound cluster_gyrase DNA Gyrase Complex (GyrA2B2) GyrB GyrB Subunit (ATPase activity) GyrA GyrA Subunit (DNA cleavage/ligation) GyrB->GyrA ATP hydrolysis provides energy No_Supercoiling Inhibition of Supercoiling GyrB->No_Supercoiling Leads to Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds ATP ATP ATP->GyrB Binds Inhibitor This compound Inhibitor->GyrB Inhibits ATPase activity

Caption: Inhibition of the GyrB subunit's ATPase activity by this compound.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • DNA Gyrase (E. coli or M. tuberculosis)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 50 mM HEPES.KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin)

  • This compound (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • 2X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • 1X TAE buffer

  • Ethidium bromide or other DNA stain

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Gel electrophoresis apparatus and power supply

  • Gel documentation system

Procedure:

  • Prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound (this compound) at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Dilute the DNA gyrase enzyme in Dilution Buffer.

  • Initiate the reaction by adding the diluted enzyme to each tube (except the negative control).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 2X Stop Buffer/Loading Dye and chloroform:isoamyl alcohol. Vortex briefly and centrifuge.

  • Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light using a gel documentation system. The relaxed and supercoiled forms of the plasmid will migrate differently.

  • Quantify the intensity of the supercoiled DNA band to determine the percent inhibition and calculate the IC50 value.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition.

Materials:

  • DNA Gyrase

  • Linearized plasmid DNA (e.g., pBR322)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris.HCl pH 7.5, 1 mM EDTA, 5 mM magnesium chloride, 5 mM DTT, 10% glycerol)

  • This compound (or other test compound)

  • Coupled enzyme system (Pyruvate kinase/Lactate dehydrogenase - PK/LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare an assay mix containing Assay Buffer, linearized pBR322 DNA, PEP, PK/LDH, and NADH in a 96-well plate.

  • Add the test compound (this compound) at various concentrations to the wells.

  • Add the DNA gyrase enzyme to initiate the reaction.

  • The hydrolysis of ATP to ADP by gyrase is coupled to the oxidation of NADH to NAD+ by the PK/LDH system.

  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • The rate of NADH oxidation is proportional to the ATPase activity of the gyrase.

  • Calculate the percent inhibition of ATPase activity at different compound concentrations to determine the IC50 value.

Experimental and Drug Discovery Workflows

The following diagrams illustrate a typical workflow for screening and characterizing DNA gyrase inhibitors.

Inhibitor_Screening_Workflow Workflow for Screening DNA Gyrase B Inhibitors Start Compound Library HTS High-Throughput Screening (e.g., Fluorescence-based assay) Start->HTS Hit_ID Hit Identification (% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (Supercoiling Assay) Hit_ID->Dose_Response Active Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive Compounds Secondary_Assay Secondary Assay (ATPase Assay) Dose_Response->Secondary_Assay Selectivity Selectivity Assays (vs. Human Topoisomerases) Secondary_Assay->Selectivity MIC Antibacterial Activity (MIC Determination) Selectivity->MIC MIC->Lead_Opt

Caption: A typical high-throughput screening workflow for identifying novel DNA gyrase inhibitors.

Logical_Relationship Logical Relationships in DNA Gyrase B Inhibitor Research Target Bacterial DNA Gyrase B Biochemical_Effect Inhibition of ATPase Activity & DNA Supercoiling Target->Biochemical_Effect Function leads to Inhibitor This compound Inhibitor->Target Targets Inhibitor->Biochemical_Effect Causes Cellular_Effect Inhibition of Bacterial Growth Biochemical_Effect->Cellular_Effect Results in Experimental_Validation In Vitro Assays (Supercoiling, ATPase, MIC) Biochemical_Effect->Experimental_Validation Validated by Therapeutic_Potential Antibacterial Agent Cellular_Effect->Therapeutic_Potential Indicates Cellular_Effect->Experimental_Validation Validated by

Caption: Logical flow from molecular target to therapeutic potential for a DNA gyrase B inhibitor.

References

Methodological & Application

Application Notes: In Vitro DNA Gyrase Supercoiling Assay for the Evaluation of Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[2][3] The in vitro DNA gyrase supercoiling assay is a fundamental tool for identifying and characterizing inhibitors of this enzyme. This document provides a detailed protocol for performing this assay, with a specific focus on evaluating inhibitors such as DNA gyrase B-IN-2.

The assay relies on the principle that supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart.[2][4] By incubating relaxed plasmid DNA with DNA gyrase in the presence and absence of a test compound, one can assess the compound's inhibitory effect on the supercoiling activity of the enzyme.

Principle of the Assay

The DNA gyrase supercoiling assay is based on the conversion of a relaxed circular DNA substrate to a negatively supercoiled form by the enzyme in the presence of ATP. The topological state of the DNA is then analyzed by agarose gel electrophoresis. Relaxed DNA has a more open conformation and migrates slower, while the more compact supercoiled DNA migrates faster. Inhibition of DNA gyrase activity results in a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA.

Alternatively, fluorescence-based methods can be employed for high-throughput screening. These assays utilize fluorescent dyes that exhibit different emission intensities when bound to supercoiled versus relaxed DNA.

Experimental Workflow

The following diagram illustrates the general workflow for a gel-based in vitro DNA gyrase supercoiling assay.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_master_mix Prepare Master Mix (Buffer, Relaxed DNA, ATP) add_enzyme Add DNA Gyrase to Master Mix prep_master_mix->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions (e.g., this compound) add_inhibitor Add Inhibitor to Respective Reactions prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction (e.g., with SDS/EDTA) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (e.g., Ethidium Bromide) gel_electrophoresis->visualize analyze Analyze Results (Quantify Inhibition) visualize->analyze

Caption: Workflow of the in vitro DNA gyrase supercoiling assay.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization depending on the specific DNA gyrase enzyme (e.g., from E. coli or M. tuberculosis) and the inhibitor being tested.

Materials and Reagents
  • DNA Gyrase Enzyme: (e.g., E. coli DNA gyrase)

  • Relaxed Plasmid DNA: (e.g., pBR322), typically at a concentration of 0.5 mg/mL

  • 5X Assay Buffer: A typical buffer may contain 250 mM HEPES-KOH (pH 7.9), 50 mM Magnesium Acetate, 500 mM Potassium Glutamate, 20 mM DTT, 10 mM Spermidine, and 0.25 mg/mL BSA.

  • ATP Solution: 10 mM

  • Inhibitor Stock Solution: this compound or other test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Dilution Buffer: For diluting the enzyme and inhibitor. A common dilution buffer is 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% glycerol.

  • Stop Solution/Loading Dye: (e.g., 2% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Agarose

  • 1X TAE or TBE Buffer

  • DNA Staining Agent: (e.g., Ethidium Bromide or SYBR Safe)

  • Nuclease-free water

Procedure
  • Enzyme Titration (Optional but Recommended): Before testing inhibitors, it is advisable to perform an enzyme titration to determine the optimal concentration of DNA gyrase that results in approximately 80-90% supercoiling of the relaxed DNA substrate under the assay conditions.

  • Reaction Setup:

    • Prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, ATP solution, and nuclease-free water. The volumes should be calculated for the total number of reactions plus a small excess.

    • A typical 20 µL reaction mixture may consist of:

      • 4 µL of 5X Assay Buffer

      • 1 µL of Relaxed pBR322 (0.5 µg)

      • 2 µL of 10 mM ATP

      • Variable volume of inhibitor and nuclease-free water

      • 1 µL of DNA Gyrase

    • Aliquot the master mix into individual reaction tubes.

    • Add the desired concentration of the inhibitor (e.g., this compound) or the solvent control (e.g., DMSO) to the respective tubes. The final solvent concentration should be kept constant across all reactions and should not exceed 1-2% as it may inhibit the enzyme.

    • Include the following controls:

      • Negative Control (Relaxed DNA): No enzyme added.

      • Positive Control (Supercoiled DNA): Enzyme added, but no inhibitor.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the DNA gyrase enzyme to each tube.

    • Mix gently by pipetting.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 4 µL of the stop solution/loading dye.

    • For cleaner results, a chloroform:isoamyl alcohol extraction can be performed to remove the protein. Add 20 µL of chloroform:isoamyl alcohol (24:1), vortex briefly, and centrifuge. The aqueous (upper) phase contains the DNA.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer.

    • Load the samples into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent (e.g., immerse in a 0.5 µg/mL ethidium bromide solution for 15-30 minutes).

    • Destain the gel in water for 10-15 minutes.

    • Visualize the DNA bands under UV light using a gel documentation system.

    • The amount of supercoiled and relaxed DNA in each lane can be quantified using densitometry software. The percentage of inhibition can be calculated relative to the positive control. The IC50 value, the concentration of inhibitor required to reduce the supercoiling activity by 50%, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

The inhibitory activity of compounds against DNA gyrase is typically reported as IC50 values.

CompoundTarget EnzymeIC50
This compoundDNA gyrase< 10 nM
DNA Gyrase-IN-2E. coli DNA gyrase3.29-10.49 µM
DNA Gyrase-IN-2M. tuberculosis DNA gyrase4.41-5.61 µM

Data sourced from publicly available information.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of DNA gyrase and the point of inhibition.

signaling_pathway cluster_process DNA Supercoiling by Gyrase relaxed_dna Relaxed Circular DNA gyrase DNA Gyrase relaxed_dna->gyrase Binds adp ADP + Pi gyrase->adp Hydrolysis supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna Catalyzes supercoiling atp ATP atp->gyrase Binds to GyrB subunit inhibitor This compound (Inhibitor) inhibitor->gyrase Inhibits ATPase activity

Caption: Inhibition of DNA gyrase supercoiling activity.

Conclusion

The in vitro DNA gyrase supercoiling assay is a robust and reliable method for screening and characterizing potential antibacterial compounds that target this essential enzyme. The detailed protocol provided herein can be adapted for various research and drug development applications. Careful optimization and the inclusion of appropriate controls are critical for obtaining accurate and reproducible results. The evaluation of specific inhibitors like this compound using this assay can provide valuable insights into their mechanism of action and potency, guiding further development of new therapeutic agents.

References

Application Notes and Protocols for Cell-Based Antibacterial Susceptibility Testing of DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following application note has been generated using a representative DNA gyrase B inhibitor based on publicly available scientific literature, as no specific data could be found for a compound named "DNA gyrase B-IN-2". The principles and protocols described herein are broadly applicable to novel inhibitors targeting the ATPase domain of bacterial DNA gyrase B.

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase domain that provides the energy for the enzyme's supercoiling activity.[2][3] This ATPase site is a validated target for the development of novel antibacterial agents. Inhibitors targeting this site can effectively disrupt DNA synthesis, leading to bacterial cell death. This document provides detailed protocols for assessing the antibacterial efficacy of DNA gyrase B inhibitors using cell-based antibacterial susceptibility testing.

Mechanism of Action of DNA Gyrase B Inhibitors

DNA gyrase B inhibitors typically function by competitively binding to the ATP-binding pocket of the GyrB subunit. This binding event prevents ATP hydrolysis, which is essential for the conformational changes required for DNA strand passage and the introduction of negative supercoils. The inhibition of this process leads to the accumulation of topological stress in the bacterial chromosome, ultimately halting DNA replication and transcription, which triggers cell death.

Below is a diagram illustrating the signaling pathway of DNA gyrase and the point of inhibition by a GyrB inhibitor.

DNA_Gyrase_Pathway cluster_Gyrase DNA Gyrase Complex (GyrA2B2) GyrA GyrA Subunit (DNA Cleavage/Re-ligation) DNA_supercoiled Negatively Supercoiled DNA GyrA->DNA_supercoiled Supercoiling GyrB GyrB Subunit (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis DNA_relaxed Relaxed DNA DNA_relaxed->GyrA ATP ATP ATP->GyrB Inhibitor DNA Gyrase B Inhibitor Inhibitor->GyrB Inhibition

Caption: Mechanism of DNA Gyrase and Inhibition by a GyrB Inhibitor.

Quantitative Data Summary

The following tables summarize the inhibitory activity of a representative pyrrolamide DNA gyrase B inhibitor against the purified enzyme (IC50) and various bacterial strains (Minimum Inhibitory Concentration - MIC).

Table 1: Enzymatic Inhibition of DNA Gyrase

Target EnzymeRepresentative Inhibitor IC50 (µM)
E. coli DNA Gyrase3
S. aureus DNA Gyrase0.9

IC50 (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the enzymatic activity by half.

Table 2: Cell-Based Antibacterial Activity (MIC)

Bacterial StrainRepresentative Inhibitor MIC (µg/mL)
Staphylococcus aureus (MSSA)0.5
Staphylococcus aureus (MRSA)0.5
Streptococcus pneumoniae0.25
Enterococcus faecalis2
Escherichia coli>64
Klebsiella pneumoniae>64
Pseudomonas aeruginosa>64
Candida albicans>64

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.

Workflow Diagram:

MIC_Workflow A Prepare Serial Dilutions of DNA Gyrase B Inhibitor C Inoculate Microtiter Plate Wells with Bacterial Suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate Plates at 37°C for 18-24 hours C->D E Determine MIC by Visual Inspection (Lowest Concentration with No Growth) D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

Materials:

  • DNA Gyrase B Inhibitor stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Inhibitor Preparation: Prepare a 2-fold serial dilution of the DNA Gyrase B inhibitor in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the inhibitor dilutions. This will bring the final volume to 100 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated CAMHB without any inhibitor.

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth (i.e., the well is clear).

DNA Supercoiling Assay (Enzymatic Activity)

This assay measures the ability of the inhibitor to prevent the supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Workflow Diagram:

Supercoiling_Assay_Workflow A Prepare Reaction Mixture: Buffer, Relaxed Plasmid DNA, ATP B Add Serial Dilutions of DNA Gyrase B Inhibitor A->B C Add Purified DNA Gyrase Enzyme B->C D Incubate at 37°C for 1 hour C->D E Stop Reaction (e.g., with SDS/Proteinase K) D->E F Analyze DNA Topology by Agarose Gel Electrophoresis E->F G Visualize and Quantify Bands to Determine IC50 F->G

Caption: Workflow for DNA Supercoiling Inhibition Assay.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5% glycerol, 0.1 mg/mL albumin)

  • DNA Gyrase B Inhibitor stock solution

  • Stop Solution/Loading Dye (containing SDS and Proteinase K)

  • Agarose gel (1%) and electrophoresis equipment

  • Ethidium bromide or other DNA stain

  • Gel imaging system

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and ATP.

  • Inhibitor Addition: Add varying concentrations of the DNA Gyrase B inhibitor to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Add the purified DNA gyrase enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize it under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of the inhibitor. Quantify the band intensities to determine the IC50 value.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the antibacterial efficacy of novel DNA gyrase B inhibitors. The combination of cell-based (MIC) and enzymatic (DNA supercoiling) assays allows for a comprehensive assessment of a compound's potential as an antibacterial agent. The provided data for a representative pyrrolamide inhibitor demonstrates potent activity against clinically relevant Gram-positive pathogens, highlighting the therapeutic potential of targeting the ATPase activity of DNA gyrase B.

References

Application Notes and Protocols for DNA Gyrase B-IN-2 in Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. This enzyme is a well-validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction.

DNA gyrase B-IN-2 is a potent inhibitor of the DNA gyrase B subunit. It exhibits low nanomolar inhibition of the enzyme (IC50 < 10 nM) and demonstrates broad-spectrum antibacterial activity against a range of bacterial pathogens, including those belonging to the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These pathogens are a common cause of multidrug-resistant infections in healthcare settings. This document provides detailed protocols for utilizing this compound in Minimum Inhibitory Concentration (MIC) assays to determine its efficacy against various bacterial strains.

Mechanism of Action

This compound acts by competitively binding to the ATP-binding site on the GyrB subunit of DNA gyrase. This binding event prevents ATP hydrolysis, which is essential for the enzyme's function. By inhibiting the ATPase activity, this compound effectively blocks the supercoiling of DNA. The resulting topological stress on the bacterial chromosome leads to an arrest of DNA replication and transcription, ultimately resulting in bacterial cell death.

cluster_0 Bacterial Cell DNA_Gyrase_B_IN_2 This compound GyrB DNA Gyrase (GyrB Subunit) DNA_Gyrase_B_IN_2->GyrB Inhibits DNA_Replication_Transcription DNA Replication & Transcription GyrB->DNA_Replication_Transcription Enables ATP ATP ATP->GyrB Binds to Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Leads to (when inhibited) cluster_0 MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prepare_Plate Prepare 96-well Plate with Serial Dilutions of This compound Prepare_Plate->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Application of DNA Gyrase B-IN-2 in Bacterial Growth Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrB subunit possesses the ATPase activity that powers the supercoiling reaction.[1] Inhibition of the GyrB subunit's ATPase function prevents the enzyme from introducing negative supercoils, leading to the disruption of DNA replication and ultimately, bacterial cell death.[2]

DNA gyrase B-IN-2 (also known as Compound E) is a potent 2-aminobenzothiazole-based inhibitor of the DNA gyrase B subunit.[3] It has demonstrated significant inhibitory activity against the DNA gyrase enzyme and broad-spectrum antibacterial activity against a range of clinically important pathogens, including the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3] These characteristics make this compound a valuable tool for studying bacterial growth kinetics and for the development of new antibacterial agents.

Mechanism of Action of DNA Gyrase and Inhibition by GyrB Inhibitors

DNA gyrase facilitates DNA supercoiling through a complex series of steps involving DNA binding, cleavage, strand passage, and re-ligation, all fueled by the hydrolysis of ATP at the GyrB subunit. This compound acts as a competitive inhibitor of ATP binding to the GyrB subunit, thereby halting the enzymatic cycle and preventing DNA supercoiling.

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (A2B2) cluster_Process Supercoiling Cycle GyrA 2x GyrA DNA_Binding 1. DNA Binding (G-segment) GyrB 2x GyrB (ATPase) ATP_Binding 3. ATP Binding to GyrB T_Segment_Capture 2. T-segment Capture DNA_Binding->T_Segment_Capture Wraps DNA T_Segment_Capture->ATP_Binding DNA_Cleavage 4. G-segment Cleavage ATP_Binding->DNA_Cleavage Conformational Change Strand_Passage 5. T-segment Passage DNA_Cleavage->Strand_Passage Ligation 6. G-segment Ligation Strand_Passage->Ligation Release 7. T-segment Release Ligation->Release Supercoiled_DNA Negatively Supercoiled DNA Release->Supercoiled_DNA Inhibitor This compound Inhibitor->ATP_Binding Blocks ATP Binding MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Start->Prep_Dilutions Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C (18-24 hours) Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Supercoiling_Assay_Workflow Start Start Setup_Reaction Set up Reaction Mix (Buffer, Relaxed DNA, Inhibitor) Start->Setup_Reaction Add_Enzyme Add DNA Gyrase Setup_Reaction->Add_Enzyme Incubate Incubate at 37°C (1 hour) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (EDTA/SDS) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize Analyze Analyze Inhibition of Supercoiling Visualize->Analyze End End Analyze->End

References

Application Notes and Protocols for DNA Gyrase B-IN-2 in Bacterial DNA Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2] This enzyme is a well-validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrB subunit possesses ATPase activity, which powers the DNA supercoiling reaction.[3][4]

DNA gyrase B-IN-2 is a potent 2-aminobenzothiazole-based inhibitor that specifically targets the GyrB subunit of DNA gyrase.[5] Its high potency and broad-spectrum activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) make it a valuable tool for studying bacterial DNA replication and a promising lead compound for the development of new antibiotics.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on bacterial DNA replication and to assess its antibacterial efficacy.

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro enzyme inhibition assays and whole-cell antibacterial activity assays.

Parameter Value Description Reference
IC₅₀ (DNA Gyrase) < 10 nM50% inhibitory concentration against E. coli DNA gyrase.

Table 1: In Vitro DNA Gyrase Inhibition by this compound. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against purified E. coli DNA gyrase, demonstrating its potent enzymatic inhibition.

Organism MIC (μg/mL) Gram Stain Reference
Staphylococcus aureus < 0.03Gram-positive
Enterococcus faecalis < 0.03Gram-positive
Enterococcus faecium < 0.03Gram-positive
Escherichia coli 4 - 16Gram-negative
Acinetobacter baumannii 4 - 16Gram-negative
Pseudomonas aeruginosa 4 - 16Gram-negative
Klebsiella pneumoniae 4 - 16Gram-negative

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against ESKAPE Pathogens. This table presents the minimum inhibitory concentration (MIC) values of this compound against a panel of clinically significant Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial activity.

Signaling Pathway and Mechanism of Action

This compound inhibits bacterial DNA replication by targeting the ATPase activity of the GyrB subunit. This inhibition prevents the introduction of negative supercoils into the bacterial chromosome, leading to topological stress, stalled replication forks, and ultimately, cell death.

DNA_Gyrase_Inhibition_Pathway cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome (Relaxed/Positively Supercoiled) DNA_Gyrase DNA Gyrase (GyrA/GyrB) Bacterial_DNA->DNA_Gyrase Binds ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Negatively_Supercoiled_DNA Negatively Supercoiled DNA (Replication Competent) DNA_Gyrase->Negatively_Supercoiled_DNA Introduces Negative Supercoils ATP ATP ATP->DNA_Gyrase Provides Energy DNA_Replication DNA Replication Negatively_Supercoiled_DNA->DNA_Replication Enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Leads to DNA_Gyrase_B_IN_2 This compound DNA_Gyrase_B_IN_2->DNA_Gyrase Inhibits GyrB ATPase Activity

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits the ATPase activity of the GyrB subunit of DNA gyrase, preventing the negative supercoiling of bacterial DNA required for replication.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • This compound

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Sterile microcentrifuge tubes

  • Incubator (37°C)

  • Gel electrophoresis system

Protocol:

  • Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the master mix into individual microcentrifuge tubes.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

  • Enzyme Addition: Dilute the DNA gyrase enzyme in Dilution Buffer. Add the diluted enzyme to all tubes except the negative control (no enzyme).

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding Stop Buffer/Loading Dye and chloroform:isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.

  • Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.

  • Data Analysis: Quantify the intensity of the supercoiled DNA band for each inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits supercoiling by 50%.

Supercoiling_Assay_Workflow Start Start Prepare_Master_Mix Prepare Master Mix (Buffer, Relaxed DNA, H₂O) Start->Prepare_Master_Mix Aliquot_Mix Aliquot Master Mix Prepare_Master_Mix->Aliquot_Mix Add_Inhibitor Add this compound (Varying Concentrations) Aliquot_Mix->Add_Inhibitor Add_Enzyme Add Diluted DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Stop Buffer & Chloroform) Incubate->Stop_Reaction Run_Gel Agarose Gel Electrophoresis Stop_Reaction->Run_Gel Visualize_Analyze Visualize Bands & Quantify (Determine IC₅₀) Run_Gel->Visualize_Analyze End End Visualize_Analyze->End MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of This compound in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

References

Application Notes and Protocols for the Experimental Use of DNA Gyrase B-IN-2 in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[2] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[3] The GyrB subunit possesses ATPase activity, which provides the energy for the topoisomerase reaction.[3]

DNA gyrase B-IN-2 is a potent, 2-aminobenzothiazole-based inhibitor of the DNA gyrase B subunit.[4] It exhibits significant activity against a broad spectrum of bacterial pathogens, including the problematic ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These notes provide detailed information on the application and experimental use of this compound in microbiology research.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the DNA gyrase B subunit. By binding to the ATP-binding pocket on GyrB, it prevents the hydrolysis of ATP, which is essential for the enzyme's supercoiling activity. This inhibition of DNA gyrase leads to the disruption of DNA topology, causing an accumulation of double-strand DNA breaks. These breaks can trigger a cascade of cellular events, including the induction of an oxidative damage pathway, ultimately leading to bacterial cell death. Notably, this compound has also been shown to act as a dual-targeting inhibitor, affecting both DNA gyrase and Topoisomerase IV, another essential bacterial type II topoisomerase.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the available data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound against Bacterial Topoisomerases

Enzyme TargetBacterial SpeciesIC₅₀ (nM)
DNA GyraseEscherichia coli< 10
Topoisomerase IVEscherichia coli210

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE Pathogens and Other Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213< 0.03
Staphylococcus aureus (MRSA)ATCC 33591< 0.03
Staphylococcus aureus (VISA)ATCC 700699< 0.03
Enterococcus faeciumATCC 19434< 0.03
Escherichia coliATCC 259224
Acinetobacter baumanniiATCC 1960616
Pseudomonas aeruginosaATCC 2785316
Klebsiella pneumoniaeATCC 138834

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase (Inspiralis or other commercial source)

  • Relaxed pBR322 DNA (Inspiralis or other commercial source)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • This compound stock solution (in DMSO)

  • Sterile, nuclease-free water

  • Stop Buffer/Loading Dye (e.g., 40% (w/v) Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Agarose

  • 1X TAE Buffer

  • Ethidium Bromide or other DNA stain

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Gel electrophoresis system and power supply

  • UV transilluminator or gel documentation system

Protocol:

  • Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • Sterile, nuclease-free water to a final volume of 27 µL (after addition of inhibitor and enzyme).

  • Add Inhibitor: Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of this compound at various concentrations (e.g., serial dilutions) to the respective tubes. For a negative control, add 1 µL of DMSO.

  • Add Enzyme: Dilute the E. coli DNA gyrase in Dilution Buffer to a working concentration (e.g., to give 1 unit of activity in the final reaction). Add 2 µL of the diluted enzyme to each tube.

  • Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or post-stain the gel). Run the gel in 1X TAE buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently. Quantify the intensity of the supercoiled band to determine the extent of inhibition and calculate the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator at 37°C

Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Inhibitor Dilutions: Perform a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate key concepts related to the experimental use of this compound.

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (A₂B₂) GyrA GyrA Subunit (DNA cleavage/re-ligation) Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Supercoiling GyrB GyrB Subunit (ATPase activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis DNA Relaxed DNA DNA->GyrA ATP ATP ATP->GyrB

Figure 1: Simplified mechanism of DNA gyrase action.

Inhibition_Pathway Inhibitor This compound GyrB GyrB ATP-binding site Inhibitor->GyrB Binds to Gyrase_Inhibition Inhibition of DNA Gyrase Activity GyrB->Gyrase_Inhibition DSB Accumulation of Double-Strand Breaks Gyrase_Inhibition->DSB Oxidative_Stress Induction of Oxidative Stress DSB->Oxidative_Stress Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death

Figure 2: Cellular consequences of DNA gyrase B inhibition.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, DNA, Buffer, Inhibitor) start->prep_reagents setup_reaction Set up Supercoiling Reaction prep_reagents->setup_reaction incubate Incubate at 37°C setup_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis analyze Analyze Results (Determine IC₅₀) gel_electrophoresis->analyze end End analyze->end

Figure 3: Workflow for DNA gyrase supercoiling inhibition assay.

References

DNA gyrase B-IN-2 as a tool compound for antibiotic discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of DNA gyrase B-IN-2, a potent 2-aminobenzothiazole-based inhibitor of the bacterial DNA gyrase B subunit. This compound serves as a valuable tool for the discovery and development of novel antibiotics, particularly against multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The provided protocols detail the necessary steps to characterize the activity of this compound and similar compounds.

Introduction

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-validated target for antibacterial drugs. This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA unwinding. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the supercoiling reaction. This compound is a potent inhibitor of this ATPase activity, demonstrating low nanomolar inhibition of the enzyme and broad-spectrum antibacterial efficacy.[1][2][3]

Mechanism of Action

This compound functions by competitively inhibiting the ATPase activity of the GyrB subunit. This inhibition prevents the conformational changes required for DNA strand passage and subsequent negative supercoiling. The disruption of this essential process leads to the accumulation of torsional stress, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.

DNA_Gyrase_Mechanism cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibition by this compound Relaxed_DNA Relaxed DNA Gyrase_Binding Gyrase-DNA Complex Formation Relaxed_DNA->Gyrase_Binding ATP_Binding ATP Binding to GyrB Gyrase_Binding->ATP_Binding Strand_Passage DNA Strand Passage ATP_Binding->Strand_Passage Supercoiled_DNA Negatively Supercoiled DNA Strand_Passage->Supercoiled_DNA ATP_Hydrolysis ATP Hydrolysis Strand_Passage->ATP_Hydrolysis Supercoiled_DNA->Gyrase_Binding Cycle Repeats DNA_Gyrase_B_IN_2 This compound Inhibition Inhibition of ATPase Activity DNA_Gyrase_B_IN_2->Inhibition Inhibition->ATP_Binding Blocks Supercoiling_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Relaxed plasmid DNA - Assay buffer - ATP Start->Prepare_Reaction Add_Inhibitor Add this compound (or test compound) Prepare_Reaction->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubate->Stop_Reaction Analyze Analyze by agarose gel electrophoresis Stop_Reaction->Analyze End End Analyze->End MIC_Workflow Start Start Prepare_Compound Prepare serial dilutions of This compound in a 96-well plate Start->Prepare_Compound Inoculate Inoculate each well with the bacterial suspension Prepare_Compound->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Standard Operating Procedure for Handling and Dissolving DNA Gyrase B-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] This enzyme is a well-established target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1] The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function.[1]

"DNA gyrase B-IN-2" is a potent inhibitor of the ATPase activity of the DNA gyrase B subunit. By binding to the GyrB subunit, it competitively inhibits ATP hydrolysis, thereby preventing DNA supercoiling.[3] This inhibition of DNA gyrase leads to the disruption of essential cellular processes in bacteria, ultimately resulting in cell death. This document provides a detailed standard operating procedure (SOP) for the handling, dissolution, and experimental use of this compound. For the purposes of this SOP, we will use the well-characterized DNA gyrase B inhibitor, Novobiocin, as a representative compound for "this compound" due to the lack of specific public information on a compound with this exact name.

Mechanism of Action

This compound acts as a catalytic inhibitor of DNA gyrase. Unlike quinolone antibiotics that stabilize the DNA-gyrase cleavage complex, this compound targets the GyrB subunit's ATPase domain. This competitive inhibition of ATP binding and hydrolysis prevents the conformational changes required for the enzyme to introduce negative supercoils into the DNA. The ultimate downstream effect is the cessation of DNA replication and transcription, leading to bacteriostasis and, eventually, bactericidal effects.

Physicochemical and Solubility Data

All quantitative data for "this compound" (represented by Novobiocin sodium salt) are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₃₁H₃₅N₂O₁₁ · Na
Molecular Weight 634.6 g/mol
Appearance Crystalline solid
Purity ≥95%
UV/Vis (λmax) 212, 249, 307 nm
Solubility (in water) ~100 mg/mL
Storage Temperature -20°C
Stability ≥4 years (as solid)

Experimental Protocols

1. Handling and Storage of this compound

  • Safety Precautions : Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.

  • Storage of Solid Compound : Store the crystalline solid form of this compound at -20°C in a tightly sealed container.

  • Storage of Stock Solutions : It is recommended to prepare fresh aqueous solutions. If storage is necessary, filter-sterilize the solution and store it in a dark bottle at 4°C for no more than one day to maintain its stability.

2. Preparation of Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution.

  • Materials :

    • This compound (crystalline solid)

    • Sterile, deionized water

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • 0.2 µm syringe filter

  • Procedure :

    • Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, deionized water to achieve a concentration of 10 mg/mL. For example, add 1 mL of water to 10 mg of the compound.

    • Vortex the tube until the solid is completely dissolved. The solubility in water is high, approximately 100 mg/mL.

    • Filter-sterilize the solution using a 0.2 µm syringe filter into a new sterile tube.

    • Label the tube with the compound name, concentration, and date of preparation.

    • Use the solution immediately or store it at 4°C in a dark container for up to one day.

3. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

  • Materials :

    • E. coli DNA gyrase

    • Relaxed pBR322 DNA (substrate)

    • 5x DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

    • This compound stock solution

    • Sterile water

    • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • Agarose

    • 1x TAE buffer

    • Ethidium bromide (or other DNA stain)

    • Proteinase K (optional)

    • Chloroform:isoamyl alcohol (24:1) (optional)

  • Procedure :

    • On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 30 µL reaction volume:

      • Sterile water (to a final volume of 30 µL)

      • 6 µL of 5x DNA Gyrase Assay Buffer

      • 0.5 µg of relaxed pBR322 DNA

      • Desired concentration of this compound (diluted from stock solution)

      • 1 Unit of E. coli DNA gyrase

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

    • (Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.

    • (Optional) Perform a chloroform:isoamyl alcohol extraction to remove protein.

    • Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer.

    • Run the gel until the dye front has migrated an adequate distance.

    • Visualize the DNA bands under UV light and document the results. Supercoiled DNA will migrate faster than relaxed DNA.

Quantitative Data

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC₅₀).

CompoundTargetAssay TypeIC₅₀Reference
Novobiocin (representing this compound)E. coli DNA GyraseSupercoiling Inhibition~26 nM
Compound 154E. coli DNA GyraseSupercoiling Inhibition3.1 ± 0.7 µM
Compound 40E. coli DNA GyraseSupercoiling Inhibition47.6 ± 3.7 µM
Redx03863M. tuberculosis DNA GyraseSupercoiling Inhibition9.0 nM
Redx04739M. tuberculosis DNA GyraseSupercoiling Inhibition30 nM

Visualizations

Experimental Workflow for DNA Gyrase Inhibition Assay

experimental_workflow prep Prepare Reaction Mix (Buffer, Relaxed DNA, Water) add_inhibitor Add this compound prep->add_inhibitor add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add Stop Buffer/Dye) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize and Analyze Results gel->visualize

Caption: Workflow for determining the inhibitory activity of this compound.

Signaling Pathway of this compound Action

signaling_pathway inhibitor This compound gyrB DNA Gyrase B Subunit (ATPase Domain) inhibitor->gyrB Inhibits atp ATP Hydrolysis gyrB->atp supercoiling DNA Supercoiling gyrB->supercoiling atp->supercoiling Drives replication DNA Replication supercoiling->replication Enables transcription Transcription supercoiling->transcription Enables death Bacterial Cell Death replication->death Leads to transcription->death Leads to

Caption: Mechanism of action of this compound leading to bacterial cell death.

References

Application Note: Techniques for Assessing the Efficacy of DNA Gyrase B-IN-2 in Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces. This mode of growth renders bacteria significantly more resistant to conventional antimicrobial agents compared to their free-floating, planktonic counterparts, posing a major challenge in clinical and industrial settings. DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that modulates DNA topology, a process essential for DNA replication and transcription.[1] Its subunit B (GyrB) contains the ATP-binding site, making it a prime target for novel antibacterial agents.[2] DNA gyrase B-IN-2 is an inhibitor that targets this subunit, disrupting the enzyme's function and leading to bacterial cell death.[3] This application note provides a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound against bacterial biofilms.

Principle of Action

This compound inhibits the ATPase activity of the GyrB subunit, which is essential for the enzyme's catalytic cycle.[1] This inhibition prevents the negative supercoiling of DNA, leading to the accumulation of topological stress, stalled replication forks, and ultimately, cell death. In the context of a biofilm, this action is expected to impact the viability of embedded cells, potentially leading to the inhibition of biofilm formation or the eradication of established biofilms. The following protocols are designed to quantify these anti-biofilm effects.

Diagram of this compound Mechanism of Action

cluster_gyrase DNA Gyrase Complex GyrA GyrA Subunit GyrB GyrB Subunit (ATPase site) DNA_Replication DNA Replication & Transcription GyrB->DNA_Replication enables DNA_Gyrase_B_IN_2 This compound DNA_Gyrase_B_IN_2->GyrB inhibits ATP ATP ATP->GyrB binds Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of this compound inhibition.

Experimental Protocols

A systematic evaluation of an anti-biofilm agent involves determining its effect on both planktonic cells and established biofilms. The following protocols provide a tiered approach, from initial susceptibility testing to detailed biofilm eradication and visualization.

Protocol 1: Minimum Inhibitory Concentration (MIC) of Planktonic Cells

Before assessing biofilm susceptibility, it is essential to determine the MIC of this compound against planktonic bacteria. This provides a baseline for the compound's activity and informs the concentration range for biofilm experiments.

Methodology:

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Biofilm Biomass Quantification (Crystal Violet Assay)

The Crystal Violet (CV) assay is a simple, high-throughput method to quantify the total biofilm biomass by staining the cells and extracellular matrix.

Methodology:

  • Biofilm Formation: Grow biofilms in a 96-well flat-bottomed plate by inoculating wells with a 1:100 dilution of an overnight bacterial culture. Incubate for 24-48 hours at 37°C to allow biofilm formation.

  • Treatment: Carefully remove the planktonic bacteria by washing the wells gently with Phosphate-Buffered Saline (PBS).

  • Add fresh medium containing serial dilutions of this compound to the wells. Include untreated controls.

  • Incubate for a further 24 hours at 37°C.

  • Staining: Discard the medium, wash the wells twice with PBS to remove non-adherent cells, and allow the plate to air dry.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Pour off the CV solution and wash the plate thoroughly with water until the wash water is clear. Air dry the plate completely.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader.

Protocol 3: Biofilm Metabolic Activity (MTT/XTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell viability by measuring the metabolic activity of dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan crystals.

Methodology:

  • Grow and treat biofilms as described in Protocol 2 (steps 1-4).

  • After treatment, wash the wells with PBS to remove the compound and dead cells.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (e.g., 0.5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan.

  • Carefully aspirate the MTT solution.

  • Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. A decrease in absorbance in treated wells compared to the control indicates a reduction in metabolic activity and viability.

Protocol 4: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This is often performed using a device with 96 pegs on the lid where biofilms are formed.

Methodology:

  • Biofilm Formation: Place the 96-peg lid into a 96-well plate containing standardized bacterial inoculum and incubate for 24-48 hours to allow biofilms to form on the pegs.

  • Rinsing: Transfer the peg lid to a 96-well plate containing PBS to rinse off planktonic cells.

  • Challenge: Place the rinsed peg lid into a "challenge" plate containing serial dilutions of this compound and incubate for the desired exposure time (e.g., 24 hours).

  • Recovery: After exposure, rinse the peg lid again in PBS. Place the lid into a "recovery" plate containing fresh, sterile growth medium.

  • Dislodging Biofilm: Sonicate the recovery plate to dislodge the surviving biofilm cells from the pegs into the medium.

  • Incubation & Reading: Remove the peg lid and cover the recovery plate with a standard lid. Incubate for 18-24 hours.

  • The MBEC is the lowest concentration of the compound that prevents bacterial regrowth from the treated biofilm, determined by measuring the optical density (e.g., at 650 nm) or by visual inspection for turbidity.

Workflow for Determining Anti-Biofilm Efficacy

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Prepare Bacterial Inoculum B Grow Biofilm (24-48h in 96-well plate) A->B C Wash to Remove Planktonic Cells B->C D Add this compound (Serial Dilutions) C->D E Incubate (24h) D->E F Crystal Violet Assay (Biomass) E->F G MTT / XTT Assay (Metabolic Activity) E->G H CLSM Imaging (Structure & Viability) E->H

Caption: General workflow for assessing anti-biofilm agents.

Protocol 5: Visualization by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm structure and the differentiation of live and dead cells within the biofilm using fluorescent dyes.

Methodology:

  • Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides).

  • Treat the biofilms with this compound at relevant concentrations (e.g., sub-MBEC and MBEC). Include an untreated control.

  • After treatment, gently rinse the biofilms with PBS.

  • Staining: Apply a live/dead staining solution, such as the BacLight™ kit, which contains SYTO 9 (stains all cells green) and propidium iodide (stains cells with compromised membranes red).

  • Incubate in the dark for 15-20 minutes at room temperature.

  • Imaging: Visualize the stained biofilms using a confocal microscope. Acquire Z-stack images to reconstruct the 3D architecture. Live cells will fluoresce green, while dead cells will fluoresce red.

  • Analyze images using software (e.g., ImageJ) to quantify parameters like biofilm thickness, biovolume, and the ratio of live to dead cells.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Planktonic vs. Biofilm Susceptibility of S. aureus to this compound

CompoundMIC (µg/mL)MBIC₅₀ (µg/mL)MBEC (µg/mL)
This compound216>128
Ciprofloxacin0.564>256
Vancomycin1864

MBIC₅₀ (Minimum Biofilm Inhibitory Concentration): Concentration required to inhibit 50% of biofilm formation (derived from CV or MTT assays). MBEC (Minimum Biofilm Eradication Concentration): Concentration required to kill cells in a pre-formed biofilm.

Table 2: Effect of this compound on Pre-formed P. aeruginosa Biofilms

Treatment Conc. (µg/mL)% Reduction in Biomass (CV Assay)% Reduction in Metabolic Activity (MTT Assay)
0 (Control)0%0%
1615.2% ± 3.1%25.8% ± 4.5%
3233.7% ± 5.2%58.1% ± 6.3%
6451.9% ± 6.8%85.4% ± 7.1%
12868.3% ± 7.5%92.3% ± 5.9%

Logical Relationship of Biofilm Assays

cluster_assays Assessment Methods cluster_outputs Measured Parameters Biofilm Bacterial Biofilm (Cells + EPS Matrix) CV Crystal Violet Assay Biofilm->CV measures MTT MTT / XTT Assay Biofilm->MTT measures CLSM Confocal Microscopy (Live/Dead Staining) Biofilm->CLSM visualizes Biomass Total Biomass (Live cells, dead cells, EPS) CV->Biomass Metabolism Metabolic Activity (Viable cells only) MTT->Metabolism Structure 3D Structure & Spatial Distribution of Live/Dead Cells CLSM->Structure

Caption: Relationship between assays and biofilm properties measured.

Conclusion

The suite of assays described provides a robust framework for evaluating the anti-biofilm efficacy of this compound. By combining methods that measure total biomass (CV assay), metabolic activity (MTT assay), and cell viability within the three-dimensional structure (CLSM), researchers can build a comprehensive profile of the compound's activity. The MBEC assay provides a critical benchmark for determining the concentrations required for eradication, which are often significantly higher than the MIC for planktonic cells. These protocols can be adapted for high-throughput screening and detailed mechanistic studies, guiding the development of DNA gyrase inhibitors as effective anti-biofilm therapeutics.

References

Troubleshooting & Optimization

improving DNA gyrase B-IN-2 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA gyrase B inhibitors, focusing on challenges related to solubility in aqueous buffers.

Troubleshooting Guide: Improving the Solubility of DNA Gyrase B-IN-2

Researchers may encounter solubility issues with DNA gyrase B inhibitors like this compound, which can be hydrophobic. Poor solubility can significantly impact the accuracy and reproducibility of experimental results. This guide provides a systematic approach to addressing these challenges.

Initial Solubility Assessment

Before proceeding with extensive troubleshooting, it is crucial to perform a preliminary assessment of the compound's solubility.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as 100% Dimethyl Sulfoxide (DMSO). Novobiocin, a known DNA gyrase B inhibitor, is soluble in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution into your primary aqueous experimental buffer (e.g., Tris-HCl, HEPES).

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles).

  • Microscopic Examination: For a more sensitive assessment, examine a small aliquot of the solution under a microscope to detect any micro-precipitates.

Troubleshooting Workflow for Solubility Issues

If precipitation is observed, follow this workflow to identify a suitable buffer composition.

Solubility Troubleshooting Workflow start Start: Solubility Issue Observed check_organic_solvent Adjust Organic Solvent Concentration start->check_organic_solvent adjust_ph Modify Buffer pH check_organic_solvent->adjust_ph Precipitation persists test_solubility Test Solubility in New Buffer check_organic_solvent->test_solubility Optimization needed add_cosolvents Incorporate Co-solvents or Excipients adjust_ph->add_cosolvents Precipitation persists adjust_ph->test_solubility Optimization needed add_cosolvents->test_solubility Optimization needed success Success: Compound Solubilized test_solubility->success No precipitation failure Further Optimization Needed test_solubility->failure Precipitation persists

Caption: A decision-making workflow for troubleshooting solubility issues with DNA gyrase B inhibitors.

Detailed Troubleshooting Steps

  • Adjusting Organic Solvent Concentration:

    • Issue: The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may be too low to maintain the inhibitor's solubility.

    • Solution: Gradually increase the percentage of the organic solvent in the final assay buffer. However, be mindful that high concentrations of organic solvents can negatively impact enzyme activity. It is recommended to keep the final DMSO concentration below 5% in most biological assays.

  • Modifying Buffer pH:

    • Issue: The solubility of a compound can be pH-dependent, especially if it has ionizable groups. For instance, novobiocin is soluble in aqueous solutions with a pH above 7.5 but is practically insoluble in more acidic solutions.[1]

    • Solution: Systematically vary the pH of your buffer within a range that is compatible with your experimental system. Prepare a series of buffers with different pH values (e.g., from 6.0 to 8.5) and test the solubility of your compound in each.

  • Incorporating Co-solvents and Excipients:

    • Issue: The aqueous buffer may lack the properties required to solvate the hydrophobic inhibitor.

    • Solution: Introduce co-solvents or excipients that can enhance solubility.

      • Glycerol/Ethylene Glycol: These can increase the viscosity and polarity of the buffer, which can help in solubilizing some hydrophobic compounds. Start with low concentrations (e.g., 5-10% v/v) and increase as needed, while monitoring for any effects on your assay.

      • Detergents/Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.005-0.1%) can form micelles that encapsulate and solubilize hydrophobic molecules.

      • Bovine Serum Albumin (BSA): BSA can bind to and solubilize hydrophobic compounds. Including a low concentration of BSA (e.g., 0.1-1 mg/mL) in your buffer may improve solubility.

Quantitative Data on DNA Gyrase B Inhibitor Solubility

The following table summarizes the solubility of some known DNA gyrase B inhibitors. This data can serve as a reference when developing strategies for solubilizing new compounds like this compound.

InhibitorSolvent/BufferSolubility
NovobiocinAqueous solution (pH > 7.5)Soluble[1]
Aqueous solution (acidic)Practically insoluble[1]
Acetone, Ethanol, Ethyl AcetateSoluble[1]
DMSOSoluble[2]
Coumermycin A1Acetone, Ethyl AcetateSoluble (used for extraction)
SPR719Aqueous BufferNot specified, but used in in-vitro assays
EC/11770Aqueous Buffer349 µM

Frequently Asked Questions (FAQs)

Q1: My DNA gyrase B inhibitor precipitates out of solution during my experiment. What is the first thing I should check?

A1: The first step is to verify the final concentration of your organic solvent (e.g., DMSO) in the aqueous buffer. Many hydrophobic compounds require a minimum percentage of an organic solvent to remain in solution. If the concentration is too low, the compound will precipitate.

Q2: I have tried increasing the DMSO concentration, but my compound still precipitates. What should I do next?

A2: The next step is to investigate the pH dependence of your compound's solubility. Prepare your experimental buffer at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) and test the solubility of your inhibitor in each. As seen with novobiocin, a small change in pH can have a significant impact on solubility.

Q3: Are there any additives I can include in my buffer to improve the solubility of my inhibitor?

A3: Yes, several additives can enhance solubility. You can try incorporating co-solvents like glycerol, detergents such as Tween-20, or a carrier protein like BSA. It is important to test a range of concentrations for each additive and to include appropriate controls to ensure that the additive itself does not interfere with your assay.

Q4: How can I prepare a working solution of my inhibitor if it is very hydrophobic?

A4: For highly hydrophobic compounds, it is best to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into your final aqueous buffer immediately before use. It is crucial to ensure thorough mixing upon dilution to minimize local high concentrations that can lead to precipitation.

Q5: Could the buffer components themselves be causing the precipitation?

A5: It is possible. High concentrations of certain salts can sometimes lead to the "salting out" of hydrophobic compounds. If you suspect this is the case, try reducing the salt concentration in your buffer or switching to a different buffering agent.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general mechanism of action of ATP-competitive DNA gyrase B inhibitors.

DNA_Gyrase_B_Inhibition cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibitor Action ATP ATP GyrB GyrB Subunit (ATPase domain) ATP->GyrB binds DNA_Binding DNA Binding & Wrapping GyrB->DNA_Binding powers Block Inhibition of ATP Binding DNA_Cleavage DNA Cleavage (GyrA) DNA_Binding->DNA_Cleavage Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation DNA Ligation Strand_Passage->DNA_Ligation Supercoiled_DNA Negatively Supercoiled DNA DNA_Ligation->Supercoiled_DNA Inhibitor This compound (ATP-competitive inhibitor) Inhibitor->GyrB Block->DNA_Binding Prevents energy transduction

Caption: Mechanism of action for an ATP-competitive DNA gyrase B inhibitor.

References

troubleshooting off-target effects of DNA gyrase B-IN-2 in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase B-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the bacterial DNA gyrase enzyme. Specifically, it targets the GyrB subunit, which possesses ATPase activity.[1][2][3][4] By binding to the ATP-binding site on GyrB, the inhibitor prevents the hydrolysis of ATP, a process essential for the enzyme's function of introducing negative supercoils into DNA.[2] This disruption of DNA topology interferes with DNA replication and transcription, ultimately leading to bacterial cell death.

Q2: What are the potential off-target effects of this compound?

A2: While designed to be specific for bacterial DNA gyrase, this compound, like many targeted inhibitors, may exhibit off-target effects. Potential off-targets could include human topoisomerases, particularly topoisomerase II, due to structural similarities in the ATP-binding domains. Additionally, off-target binding to other ATP-dependent enzymes, such as protein kinases, could occur, leading to unintended biological consequences in cellular assays.

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended. This includes comparing the inhibitor's effect in cells with and without the target protein (e.g., using knockout cell lines), performing dose-response studies, and using structurally distinct inhibitors of the same target. Additionally, "rescue" experiments, where a drug-resistant version of the target is expressed, can help confirm on-target effects.

Q4: Why do I observe cytotoxicity at concentrations where the compound should be specific for DNA gyrase?

A4: Cytotoxicity at effective concentrations can arise from several factors. It is possible that the inhibitor has potent off-target effects that are independent of its intended target. In vitro assays may not fully capture the complexity of the cellular environment, and the inhibitor might interact with other cellular components. It is also important to consider that the solvent used to dissolve the compound (e.g., DMSO) may have its own cytotoxic effects at higher concentrations.

Troubleshooting Guide

Issue 1: Inconsistent results or lack of activity in a DNA gyrase supercoiling assay.
  • Question: My this compound inhibitor is not showing consistent inhibition in my in vitro supercoiling assay. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Enzyme Activity: Ensure the DNA gyrase enzyme is active. Include a positive control inhibitor (e.g., novobiocin or ciprofloxacin) to verify that the assay is working correctly.

    • ATP Concentration: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure that the ATP concentration is appropriate and consistent across experiments.

    • Inhibitor Stability and Solubility: Verify the stability and solubility of this compound in your assay buffer. Compound precipitation can lead to inconsistent results. Consider performing a solubility test.

    • Assay Conditions: Check that all assay components (e.g., buffer, salts, temperature) are optimal for DNA gyrase activity.

Issue 2: The inhibitor shows high potency in biochemical assays but weak or no activity in bacterial cell-based assays.
  • Question: Why is my potent DNA gyrase inhibitor not effective against whole bacterial cells?

  • Answer and Troubleshooting Steps:

    • Cell Permeability: The inhibitor may have poor permeability across the bacterial cell wall and membrane. Consider structure-activity relationship (SAR) studies to modify the compound for better cell penetration.

    • Efflux Pumps: Bacteria can actively transport inhibitors out of the cell using efflux pumps. Test the inhibitor in bacterial strains with known efflux pump mutations to assess this possibility.

    • Compound Stability: The inhibitor may be unstable in the cell culture medium or be metabolized by the bacteria. Assess the stability of the compound in the medium over the course of the experiment.

Issue 3: Significant cytotoxicity is observed in mammalian cell lines, suggesting off-target effects.
  • Question: My DNA gyrase inhibitor is showing toxicity in mammalian cells. How can I identify the off-target(s)?

  • Answer and Troubleshooting Steps:

    • Target Engagement in Cells: Confirm that the inhibitor is not engaging with homologous human proteins. A cellular thermal shift assay (CETSA) can be used to verify target engagement in live cells.

    • Broad Kinase Screening: Since many inhibitors can have off-target effects on kinases, perform a broad in vitro kinase screen to identify potential kinase off-targets.

    • Chemical Proteomics: For an unbiased approach, use chemical proteomics to identify cellular binding partners of your inhibitor.

    • Phosphoproteomics: A phosphoproteomics analysis can reveal how your compound alters global cell signaling, providing clues about off-target pathways being affected.

Data Presentation

Table 1: Illustrative IC50 Values of this compound and Control Compounds

CompoundTargetOff-Target (Human Topo IIα)Selectivity (Off-Target/Target)
This compound 0.05 µM15 µM300x
Novobiocin0.026 µM1.2 µM46x
Ciprofloxacin0.6 µM>100 µM>167x

This data is for illustrative purposes and actual values may vary depending on assay conditions.

Table 2: Example Kinase Profiling Results for this compound at 1 µM

Kinase% Inhibition
DNA Gyrase (Target) 98%
PIM175%
SRC62%
p38α15%
JNK28%

This table illustrates how a kinase screen can identify potential off-target interactions.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml albumin.

  • Compound Addition: Add serial dilutions of this compound or a control inhibitor to the reaction mixture. Include a DMSO-only control.

  • Enzyme and DNA Addition: Add relaxed plasmid DNA (e.g., pBR322) to the mixture, followed by the DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid will separate.

  • Data Analysis: Quantify the amount of supercoiled DNA in each lane. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Protocol 2: Validating Off-Target Kinase Activity via Western Blotting

Objective: To determine if this compound affects a known off-target signaling pathway (e.g., the JNK pathway) in mammalian cells.

Methodology:

  • Cell Culture and Treatment: Plate mammalian cells (e.g., HeLa) and allow them to attach. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle (DMSO) control.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of an off-target protein (e.g., phospho-JNK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to a loading control (e.g., β-actin or total JNK). A significant change in phosphorylation in treated samples compared to the control suggests an off-target effect.

Visualizations

signaling_pathway cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects DNA_Gyrase_B_IN_2 This compound DNA_Gyrase DNA Gyrase DNA_Gyrase_B_IN_2->DNA_Gyrase Inhibits Kinase_X Kinase X DNA_Gyrase_B_IN_2->Kinase_X DNA_Replication DNA Replication/ Transcription DNA_Gyrase->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death Signaling_Pathway Unintended Signaling Pathway Activation/ Inhibition Kinase_X->Signaling_Pathway Cytotoxicity Cellular Toxicity Signaling_Pathway->Cytotoxicity

Caption: On-target vs. potential off-target effects of this compound.

experimental_workflow Start Observed Cellular Cytotoxicity Biochem_Assay Confirm On-Target Potency (IC50) Start->Biochem_Assay Target_Engagement Confirm Target Engagement in Cells (e.g., CETSA) Start->Target_Engagement Kinase_Screen Broad Kinase Selectivity Screen Target_Engagement->Kinase_Screen Proteomics Unbiased Proteomics (e.g., Chemical Proteomics) Target_Engagement->Proteomics Validate_Hits Validate Off-Target Hits (e.g., Western Blot) Kinase_Screen->Validate_Hits Proteomics->Validate_Hits Conclusion Identify Source of Off-Target Effect Validate_Hits->Conclusion

Caption: Experimental workflow for identifying off-target effects.

troubleshooting_logic Issue Issue High Potency in vitro, Low Activity in vivo Causes Potential Causes Poor Cell Permeability Efflux Pump Activity Compound Instability Issue:p->Causes:p Leads to Solutions Solutions Modify Compound Structure (SAR) Use Efflux Pump Inhibitor/Mutant Strain Assess Compound Stability in Media Causes:c1->Solutions:s1 Causes:c2->Solutions:s2 Causes:c3->Solutions:s3

Caption: Troubleshooting logic for in vitro vs. in vivo discrepancies.

References

Technical Support Center: Optimizing DNA Gyrase B-IN-2 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in-vitro concentration of DNA gyrase B-IN-2 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the B subunit of bacterial DNA gyrase (GyrB). DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. The GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. This compound acts as a competitive inhibitor of ATP binding to the GyrB subunit, thereby preventing the enzyme from performing its function. This inhibition of DNA gyrase leads to the disruption of essential cellular processes and ultimately results in bacterial cell death.

Q2: What is the typical effective concentration range and IC50 value for this compound?

A2: The effective concentration and IC50 value of this compound can vary depending on the bacterial source of the DNA gyrase and the specific assay conditions. It is a potent inhibitor, often showing low nanomolar inhibition of DNA gyrase. For some bacterial strains, the IC50 can be less than 10 nM.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For optimal results, it is crucial to handle and store this compound correctly. Stock solutions should be prepared in an appropriate solvent, such as DMSO. To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the stock solution in the assay buffer. Note that high concentrations of DMSO can inhibit DNA gyrase activity, so it is advisable to keep the final DMSO concentration in the assay at a low level (typically ≤1-2%).

Q4: What are the essential components of a DNA gyrase supercoiling assay?

A4: A typical DNA gyrase supercoiling assay includes the following components:

  • DNA Gyrase Enzyme: The purified enzyme, consisting of GyrA and GyrB subunits.

  • Relaxed Plasmid DNA: The substrate for the supercoiling reaction.

  • ATP: The energy source for the gyrase-mediated supercoiling.

  • Assay Buffer: Provides the optimal pH, salt, and cofactor concentrations for enzyme activity. This buffer typically contains Tris-HCl, KCl, MgCl2, DTT, and spermidine.

  • This compound: The inhibitor being tested, at various concentrations.

  • Controls: Including a no-enzyme control, a no-inhibitor (positive) control, and a known inhibitor (e.g., novobiocin) as a reference.

Quantitative Data Summary

ParameterValueBacterial SourceReference
IC50 < 10 nMESKAPE pathogens[1]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 monthsN/A[1]
Final DMSO Concentration in Assay Recommended ≤1-2% (v/v)E. coli

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on DNA gyrase supercoiling activity.

1. Reagent Preparation:

  • Prepare a 5X assay buffer containing: 175 mM Tris-HCl (pH 7.5), 125 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, and 5 mM ATP. Store in aliquots at -20°C.
  • Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions in assay buffer to achieve the desired final concentrations in the reaction.
  • Dilute the relaxed plasmid DNA (e.g., pBR322) to the working concentration in nuclease-free water.
  • Dilute the DNA gyrase enzyme to the working concentration in an appropriate dilution buffer just before use.

2. Reaction Setup:

  • On ice, set up the following reactions in microcentrifuge tubes (final volume of 20 µL): | Component | Volume | Final Concentration | | :--- | :--- | :--- | | 5X Assay Buffer | 4 µL | 1X | | Relaxed Plasmid DNA (0.5 µg/µL) | 1 µL | 25 ng/µL | | this compound (or DMSO for control) | 2 µL | Variable | | Nuclease-free Water | to 18 µL | N/A | | DNA Gyrase Enzyme | 2 µL | 1-2 Units |
  • Gently mix the components.

3. Incubation:

  • Incubate the reactions at 37°C for 30-60 minutes.

4. Reaction Termination:

  • Stop the reaction by adding 4 µL of stop buffer/loading dye (containing SDS and a tracking dye like bromophenol blue).

5. Gel Electrophoresis:

  • Load the entire reaction mixture onto a 1% agarose gel in TAE or TBE buffer.
  • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
  • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

6. Data Analysis:

  • Supercoiled DNA will migrate faster than relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each concentration of this compound.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak enzyme activity in the positive control Degraded ATPAdd fresh ATP to the reaction buffer. Avoid multiple freeze-thaw cycles of the buffer.
Inactive enzymeUse a fresh aliquot of the enzyme. Ensure proper storage at -70°C in a non-frost-free freezer. Enzyme activity is less stable when diluted.
Incorrect assay conditionsVerify the final concentrations of all components in the reaction mixture, especially MgCl2, which is essential for activity. Check the pH of the buffer.
Unexpected DNA bands (smearing or linear DNA) Nuclease contaminationUse nuclease-free water and reagents. If contamination is suspected in the enzyme or other components, they may need to be repurified or replaced. The presence of linear DNA suggests double-strand breaks.
Inconsistent results between experiments Pipetting errorsEnsure accurate pipetting, especially for the enzyme and inhibitor dilutions.
Variability in incubation time or temperatureUse a calibrated incubator and a precise timer for all experiments.
Inhibitor precipitationCheck the solubility of this compound in the assay buffer. If precipitation is observed, consider adjusting the final DMSO concentration or using a different solvent system if compatible.
Higher than expected IC50 value Inhibitor degradationUse a fresh aliquot of the inhibitor. Confirm proper storage conditions.
High enzyme concentrationTitrate the enzyme to determine the minimal amount required for complete supercoiling. Using excessive enzyme can lead to an underestimation of inhibitor potency.
High final DMSO concentrationKeep the final DMSO concentration in the assay as low as possible (ideally ≤1-2%), as it can inhibit gyrase activity.
Altered mobility of DNA bands in the gel Presence of intercalating agents in the gel or running bufferEnsure that gel tanks and combs are thoroughly cleaned to remove any residual intercalating agents from previous use. These can alter the migration of both relaxed and supercoiled DNA.
High salt concentration from sampleEnsure that the final monovalent salt concentration from all sources (buffer, inhibitor solution) does not exceed inhibitory levels (typically >100-150 mM).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Reagents (Buffer, DNA, Inhibitor) reaction_setup Set up Reaction Mix (on ice) reagent_prep->reaction_setup enzyme_prep Prepare DNA Gyrase enzyme_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation termination Stop Reaction incubation->termination electrophoresis Agarose Gel Electrophoresis termination->electrophoresis visualization Visualize & Quantify Bands electrophoresis->visualization analysis Calculate IC50 visualization->analysis

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

troubleshooting_workflow cluster_enzyme Enzyme Activity Issues cluster_inhibitor Inhibitor Performance Issues cluster_gel Gel Electrophoresis Issues start Unexpected Experimental Result check_positive_control Is the positive control working? start->check_positive_control check_ic50 Is the IC50 higher than expected? start->check_ic50 unexpected_bands Are there unexpected DNA bands? start->unexpected_bands altered_mobility Is DNA mobility altered? start->altered_mobility check_atp Check ATP stock check_positive_control->check_atp No check_enzyme Check enzyme activity/storage check_positive_control->check_enzyme No check_buffer Verify assay buffer composition check_positive_control->check_buffer No check_inhibitor_prep Verify inhibitor concentration & storage check_ic50->check_inhibitor_prep Yes check_dmso Check final DMSO concentration check_ic50->check_dmso Yes titrate_enzyme Titrate enzyme concentration check_ic50->titrate_enzyme Yes check_nuclease Check for nuclease contamination unexpected_bands->check_nuclease Yes check_intercalators Check for intercalator contamination altered_mobility->check_intercalators Yes

Caption: Troubleshooting logic for DNA gyrase inhibition experiments.

References

Technical Support Center: Overcoming Resistance to DNA Gyrase B Inhibitor (GyrB-IN-2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering bacterial resistance to the novel DNA gyrase B inhibitor, GyrB-IN-2. The information is presented in a question-and-answer format to directly address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GyrB-IN-2?

GyrB-IN-2 is a potent inhibitor of the bacterial DNA gyrase B subunit (GyrB).[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme to introduce negative supercoils into the DNA. GyrB-IN-2 competitively inhibits this ATPase activity, leading to a disruption of DNA topology and ultimately, bacterial cell death.

Q2: What are the primary mechanisms of bacterial resistance to GyrB-IN-2?

Based on known resistance patterns to other GyrB inhibitors, two primary mechanisms are anticipated:

  • Target Modification: Mutations in the gyrB gene can alter the amino acid sequence of the GyrB subunit, reducing the binding affinity of GyrB-IN-2 to its target.

  • Decreased Intracellular Concentration: Overexpression of efflux pumps, which are membrane proteins that actively transport molecules out of the bacterial cell, can reduce the intracellular concentration of GyrB-IN-2, preventing it from reaching its target.

Q3: How can I determine if my bacterial strain has developed resistance to GyrB-IN-2?

The development of resistance is typically identified by an increase in the Minimum Inhibitory Concentration (MIC) of GyrB-IN-2 for the bacterial strain . A significant fold-increase in the MIC value compared to the wild-type (susceptible) strain suggests the emergence of resistance.

Troubleshooting Guide

Problem 1: Increased MIC of GyrB-IN-2 for a previously susceptible bacterial strain.

  • Possible Cause 1: Target Mutation in gyrB

    • Troubleshooting Steps:

      • Sequence the gyrB gene: Isolate genomic DNA from both the resistant and the susceptible parent strain. Amplify the gyrB gene using PCR and sequence the amplicons.

      • Compare sequences: Align the gyrB gene sequence from the resistant strain with that of the susceptible strain to identify any mutations.

      • Analyze mutations: Determine if the identified mutations are in regions known to be important for inhibitor binding.

  • Possible Cause 2: Overexpression of Efflux Pumps

    • Troubleshooting Steps:

      • Perform an MIC assay with an efflux pump inhibitor (EPI): Determine the MIC of GyrB-IN-2 in the presence and absence of a broad-spectrum EPI (e.g., reserpine, CCCP). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

      • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in the resistant strain versus the susceptible parent strain.

Problem 2: No inhibition of DNA gyrase activity in an in vitro assay with a purified enzyme from a resistant strain.

  • Possible Cause: Mutation in the GyrB subunit.

    • Troubleshooting Steps:

      • Confirm protein purity and concentration: Ensure that the purified gyrase from the resistant strain is of high purity and that its concentration is accurately determined.

      • Perform a dose-response experiment: Test a wide range of GyrB-IN-2 concentrations in the ATPase activity assay to determine the IC50 value. A significantly higher IC50 value for the enzyme from the resistant strain compared to the wild-type enzyme confirms target-based resistance.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated to characterize resistance to GyrB-IN-2.

Table 1: Minimum Inhibitory Concentration (MIC) of GyrB-IN-2 against Susceptible and Resistant Bacterial Strains

Bacterial StrainGenotypeMIC (µg/mL)Fold Change in MIC
Wild-TypegyrB wild-type0.5-
Resistant Mutant 1gyrB (D426N)816
Resistant Mutant 2Efflux pump overexpressed48
Resistant Mutant 3gyrB (K447E)1632

Table 2: In Vitro Inhibition of DNA Gyrase ATPase Activity by GyrB-IN-2

DNA Gyrase SourceIC50 (µM)
Wild-Type Strain0.1
Resistant Strain (gyrB D426N)5.0
Resistant Strain (gyrB K447E)12.5

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of GyrB-IN-2 that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • GyrB-IN-2 stock solution

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of GyrB-IN-2 in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL in CAMHB.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the GyrB-IN-2 dilution.

  • Include a positive control (bacteria in CAMHB without inhibitor) and a negative control (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of GyrB-IN-2 that completely inhibits visible bacterial growth.

Protocol 2: DNA Gyrase ATPase Activity Assay

Objective: To measure the ATPase activity of purified DNA gyrase and the inhibitory effect of GyrB-IN-2.

Materials:

  • Purified DNA gyrase (from susceptible and resistant strains)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • ATP

  • Linearized plasmid DNA (e.g., pBR322)

  • Coupled enzyme system (pyruvate kinase and lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • GyrB-IN-2

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, linearized plasmid DNA, PEP, pyruvate kinase, lactate dehydrogenase, and NADH.

  • Add varying concentrations of GyrB-IN-2 to the wells.

  • Add the purified DNA gyrase enzyme to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Protocol 3: Whole-Genome Sequencing for Resistance Mutation Identification

Objective: To identify genetic mutations associated with resistance to GyrB-IN-2.

Materials:

  • Genomic DNA from susceptible and resistant bacterial strains

  • DNA sequencing library preparation kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for sequence alignment and variant calling

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from overnight cultures of the susceptible and resistant bacterial strains.

  • Library Preparation: Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's protocol. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the sequencing reads from the resistant strain to the reference genome of the susceptible parent strain.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant strain's genome compared to the reference.

    • Annotation: Annotate the identified variants to determine which genes are affected and the nature of the amino acid changes. Pay close attention to mutations in the gyrB gene and genes related to efflux pumps.

Visualizations

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase Action cluster_Inhibition Inhibition by GyrB-IN-2 Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex Binding ATP_Hydrolysis ATP -> ADP + Pi Gyrase_Complex->ATP_Hydrolysis Energy Input Supercoiled_DNA Negatively Supercoiled DNA Gyrase_Complex->Supercoiled_DNA Supercoiling ATP_Hydrolysis->Gyrase_Complex GyrB_IN_2 GyrB-IN-2 GyrB_IN_2->ATP_Hydrolysis Inhibits Inhibited_Complex Inhibited Gyrase Complex Troubleshooting_Workflow Start Increased MIC of GyrB-IN-2 Observed Hypothesis Potential Resistance Mechanisms Start->Hypothesis Target_Mutation Target Mutation (*gyrB*) Hypothesis->Target_Mutation Hypothesis 1 Efflux_Pump Efflux Pump Overexpression Hypothesis->Efflux_Pump Hypothesis 2 Sequence_gyrB Sequence gyrB gene Target_Mutation->Sequence_gyrB EPI_Assay MIC Assay with EPI Efflux_Pump->EPI_Assay Mutation_Found Mutation Identified? Sequence_gyrB->Mutation_Found MIC_Reduced MIC Reduced? EPI_Assay->MIC_Reduced Conclusion_Target Resistance due to Target Mutation Mutation_Found->Conclusion_Target Yes Further_Investigation Investigate Other Mechanisms Mutation_Found->Further_Investigation No Conclusion_Efflux Resistance due to Efflux MIC_Reduced->Conclusion_Efflux Yes MIC_Reduced->Further_Investigation No

References

identifying and mitigating experimental artifacts with DNA gyrase B-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase B-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential experimental artifacts when working with this inhibitor. The following information is based on general knowledge of DNA gyrase inhibitors and may require adaptation for the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the GyrB subunit of DNA gyrase.[1] DNA gyrase itself is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[2][3] The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function.[2] this compound likely acts as a competitive inhibitor of ATP binding to the GyrB subunit, thereby preventing the supercoiling activity of the enzyme.

Q2: What are the expected outcomes of successful this compound inhibition in an in vitro assay?

A2: In a standard in vitro DNA supercoiling assay, successful inhibition by this compound would result in a dose-dependent decrease in the amount of supercoiled DNA and a corresponding increase in relaxed DNA. In an ATPase assay, the inhibitor should reduce the rate of ATP hydrolysis by DNA gyrase.

Q3: What are potential off-target effects of DNA Gyrase B inhibitors like this compound?

A3: ATP-binding sites can be conserved across different proteins. Therefore, inhibitors targeting the GyrB ATPase domain may exhibit off-target effects by binding to homologous ATP-binding domains in other enzymes. Potential off-targets for GyrB inhibitors include human topoisomerase II and heat shock protein 90 (Hsp90), which could lead to cytotoxicity in eukaryotic cells. It is crucial to assess the selectivity of this compound against these human enzymes early in the development process.

Q4: How can I be sure my experimental results are due to specific inhibition of DNA gyrase and not an artifact?

A4: To confirm the specificity of your results, consider the following controls:

  • Use a known, well-characterized DNA gyrase inhibitor (e.g., novobiocin) as a positive control for inhibition.

  • Include a negative control with no inhibitor to establish baseline enzyme activity.

  • Perform counter-screening assays against potential off-target enzymes like human topoisomerase II.

  • If possible, use a bacterial strain with a known gyrB mutation that confers resistance to this class of inhibitors. Lack of activity in the resistant strain would support a specific mechanism of action.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Possible Causes Recommended Solutions
No inhibition of DNA gyrase activity observed. 1. Incorrect inhibitor concentration: The concentration of this compound may be too low. 2. Degraded inhibitor: The inhibitor may have degraded due to improper storage or handling. 3. Inactive enzyme: The DNA gyrase enzyme may have lost activity. 4. Suboptimal assay conditions: The buffer composition, pH, or temperature may not be optimal for inhibitor binding.1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions as recommended by the supplier. 3. Test the enzyme activity with a known positive control inhibitor. If the positive control also fails, prepare or purchase a new batch of enzyme. 4. Review the assay protocol and ensure all components are at the correct concentrations and pH. Consider optimizing the assay conditions.
High background signal or variability in results. 1. Nuclease contamination: Contaminating nucleases can degrade the DNA substrate, leading to inconsistent results. 2. Precipitation of the inhibitor: this compound may not be fully soluble at the tested concentrations in the assay buffer. 3. Inconsistent pipetting: Inaccurate pipetting can lead to significant variability between wells.1. Run a control reaction without ATP; nuclease activity will be ATP-independent. Use nuclease-free water and reagents. 2. Visually inspect the wells for any precipitation. Test the solubility of the inhibitor in the assay buffer. The use of a small amount of DMSO (typically <1-2%) may be necessary. 3. Ensure pipettes are calibrated and use proper pipetting techniques.
Inhibition observed in vitro, but no antibacterial activity in cell-based assays. 1. Poor cell permeability: The inhibitor may not be able to cross the bacterial cell wall and membrane to reach its target. 2. Efflux pump activity: The bacteria may be actively pumping the inhibitor out of the cell. 3. Inhibitor instability: The inhibitor may be unstable in the cell culture medium.1. Consider structural modifications to the inhibitor to improve its physicochemical properties for better cell penetration. 2. Test the inhibitor in bacterial strains with known efflux pump deletions. 3. Assess the stability of the inhibitor in the culture medium over the time course of the experiment.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. Inhibition is observed as a decrease in the supercoiled DNA form.

Materials:

  • DNA Gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% glycerol, 500 µg/ml BSA

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • 1% Agarose gel in TAE buffer containing 0.5 µg/ml ethidium bromide

  • TAE Buffer

  • Nuclease-free water

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µl reaction:

    • 4 µl 5X Assay Buffer

    • 1 µl Relaxed pBR322 (0.2 µg)

    • 1 µl this compound (or DMSO for control) at various concentrations

    • x µl Nuclease-free water to bring the volume to 18 µl

  • Add 1 µl of DNA gyrase enzyme to each tube.

  • Initiate the reaction by adding 1 µl of 10 mM ATP.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding 4 µl of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light and document the results. The supercoiled form will migrate faster than the relaxed form.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit.

Materials:

  • DNA Gyrase

  • Linearized plasmid DNA (e.g., pBR322)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 8 mM MgCl₂, 2 mM DTT

  • ATP solution

  • This compound stock solution (in DMSO)

  • A commercially available ADP-Glo™ or similar kinase assay kit that measures ATP consumption.

Procedure (example using a luminescence-based kit):

  • Set up reactions in a white, opaque 96-well plate. For a 25 µl reaction:

    • 12.5 µl 2X Assay Buffer

    • 1 µl Linearized pBR322 (0.5 µg)

    • 1 µl this compound (or DMSO for control) at various concentrations

    • x µl Nuclease-free water to bring the volume to 24 µl

  • Add 1 µl of DNA gyrase enzyme to each well.

  • Initiate the reaction by adding a mixture of ATP to a final concentration that is at or below the Km for the enzyme.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction and measure the remaining ATP according to the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to stop the enzymatic reaction and deplete the remaining ATP, followed by the addition of a detection reagent to measure the amount of ADP produced, which is converted back to ATP and detected via a luciferase reaction.

  • Read the luminescence on a plate reader. A decrease in signal indicates ATP hydrolysis, and inhibition will result in a signal closer to the "no enzyme" control.

Visualizations

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (A2B2) GyrA GyrA (x2) DNA cleavage/ligation DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled introduces negative supercoils GyrB GyrB (x2) ATPase activity ADP_Pi ADP + Pi GyrB->ADP_Pi hydrolyzes DNA_relaxed Relaxed DNA DNA_relaxed->GyrA binds ATP ATP ATP->GyrB binds Inhibitor This compound Inhibitor->GyrB inhibits (competitive with ATP)

Caption: Mechanism of DNA gyrase and point of inhibition for this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Supercoiling 1. DNA Supercoiling Assay (Primary Screen) ATPase 2. ATPase Assay (Mechanism of Action) Supercoiling->ATPase Confirm target engagement Selectivity 3. Selectivity Assays (e.g., vs. hTopoII) ATPase->Selectivity Assess off-target effects MIC 4. Minimum Inhibitory Concentration (MIC) Assay Selectivity->MIC Proceed if selective Cytotoxicity 5. Mammalian Cell Cytotoxicity Assay MIC->Cytotoxicity Evaluate therapeutic window

Caption: Recommended experimental workflow for characterizing this compound.

References

stability of DNA gyrase B-IN-2 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA gyrase B-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in the stable and effective use of this inhibitor in various experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (also known as GSK299423) is a potent inhibitor of the bacterial DNA gyrase B subunit.[1] It belongs to the class of novel bacterial topoisomerase inhibitors (NBTIs).[2][3] The mechanism of action involves binding to the ATPase domain of the GyrB subunit, which is essential for the catalytic activity of DNA gyrase.[4] This inhibition prevents the supercoiling of DNA, a process vital for bacterial DNA replication and transcription, ultimately leading to bacterial cell death.[5]

2. What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDuration
Solid Powder -20°CAs specified by the supplier
DMSO Stock Solution -20°CUp to 1 month
-80°CUp to 6 months

Important Considerations:

  • Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. It is highly recommended to aliquot the stock solution into single-use volumes.

  • Some suppliers ship the solid compound at room temperature, suggesting short-term stability under these conditions. However, for long-term storage, sub-zero temperatures are essential.

3. How should I prepare a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). Due to the potential for poor aqueous solubility, which is a characteristic of some NBTIs, preparing a high-concentration stock in DMSO is the standard practice. When preparing your working solution, ensure that the final concentration of DMSO in your experimental buffer is low (typically <1%) to avoid off-target effects.

4. Is this compound sensitive to light or humidity?

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness in the assay buffer after adding the inhibitor.

  • Inconsistent or lower-than-expected inhibitory activity.

Possible Causes and Solutions:

CauseSolution
Poor Aqueous Solubility The inhibitor may be precipitating out of the aqueous assay buffer, a common issue with hydrophobic small molecules. Increase the solubility by including a small percentage of an organic co-solvent like DMSO in the final assay buffer (ensure it is compatible with your assay and below a concentration that affects enzyme activity, typically <1%).
Buffer Composition The pH, ionic strength, or presence of certain salts in your buffer could be promoting precipitation. Test the solubility of the compound in different buffer systems. For DNA gyrase assays, typical buffers include Tris-HCl or HEPES at a pH of ~7.5.
High Inhibitor Concentration The concentration of the inhibitor in the final assay solution may exceed its solubility limit. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.
Issue 2: Inconsistent or No Inhibitory Activity

Symptoms:

  • Variable IC50 values between experiments.

  • Complete loss of inhibitory effect.

Possible Causes and Solutions:

CauseSolution
Compound Degradation The inhibitor may have degraded due to improper storage or handling. Ensure the compound and its stock solutions are stored at the recommended temperatures and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Buffer Components DNA gyrase activity is dependent on specific co-factors. Ensure your assay buffer contains the necessary components such as MgCl2 and ATP, as their absence will lead to no enzyme activity to inhibit.
Interaction with Assay Components The inhibitor may be non-specifically binding to other components in the assay, such as plastics or other proteins (e.g., BSA). Consider using low-binding microplates and evaluate the effect of BSA on inhibitor potency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in low-binding tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General DNA Gyrase Supercoiling Assay

This protocol is a general guideline for a DNA gyrase supercoiling assay. Optimal conditions may vary depending on the specific enzyme and substrate used.

Reagents:

  • 5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 9 mM Spermidine, 10 mM DTT, 500 µg/ml BSA.

  • 10 mM ATP solution.

  • Relaxed plasmid DNA (e.g., pBR322) at a suitable concentration (e.g., 0.1 µg/µL).

  • Purified DNA gyrase enzyme.

  • This compound working solutions (diluted from DMSO stock).

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

Procedure:

  • Prepare a reaction mixture containing 5X DNA Gyrase Assay Buffer, relaxed plasmid DNA, and sterile water.

  • Add the desired concentration of this compound or DMSO (vehicle control) to the reaction tubes.

  • Initiate the reaction by adding DNA gyrase enzyme and 10 mM ATP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding the Stop Buffer/Loading Dye.

  • Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light. The conversion of relaxed DNA to supercoiled forms indicates enzyme activity, which should be inhibited in the presence of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solid Solid this compound (-20°C Storage) prep_stock Prepare DMSO Stock Solution (e.g., 10 mM) prep_solid->prep_stock prep_aliquot Aliquot into Single-Use Tubes (-20°C or -80°C Storage) prep_stock->prep_aliquot assay_add_inhibitor Add this compound (or Vehicle Control) prep_aliquot->assay_add_inhibitor assay_buffer Prepare Assay Buffer with Relaxed DNA Substrate assay_buffer->assay_add_inhibitor assay_start Initiate Reaction with DNA Gyrase and ATP assay_add_inhibitor->assay_start assay_incubate Incubate at 37°C assay_start->assay_incubate assay_stop Terminate Reaction assay_incubate->assay_stop analysis_gel Agarose Gel Electrophoresis assay_stop->analysis_gel analysis_visualize Visualize DNA Bands (UV Transillumination) analysis_gel->analysis_visualize analysis_interpret Interpret Results (Inhibition of Supercoiling) analysis_visualize->analysis_interpret

Caption: Experimental workflow for assessing the activity of this compound.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Compound Precipitation in Aqueous Buffer cause1 Poor Aqueous Solubility issue->cause1 cause2 Incompatible Buffer (pH, Ionic Strength) issue->cause2 cause3 Concentration Exceeds Solubility Limit issue->cause3 sol1 Add Co-solvent (e.g., <1% DMSO) cause1->sol1 sol2 Optimize Buffer Composition cause2->sol2 sol3 Perform Solubility Test & Lower Concentration cause3->sol3

Caption: Troubleshooting guide for compound precipitation issues.

References

Technical Support Center: DNA Gyrase B-IN-2 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing DNA gyrase B-IN-2 in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success. Given that this compound is a preclinical compound with limited published in vivo data, this guide also draws upon challenges and strategies from studies with similar novel DNA gyrase B inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, 2-aminobenzothiazole-based inhibitor of the bacterial DNA gyrase B subunit (GyrB).[1] It functions by targeting the ATPase activity of GyrB, which is essential for the supercoiling of bacterial DNA. By inhibiting this process, this compound disrupts DNA replication and repair, leading to bacterial cell death.

Q2: What is the spectrum of activity for this compound?

This compound has demonstrated promising broad-spectrum antibacterial activity, particularly against ESKAPE pathogens, a group of bacteria known for their resistance to multiple antibiotics. It shows potent activity against most Gram-positive strains and activity against several Gram-negative bacteria.[1][2]

Q3: What are the known quantitative metrics for this compound's activity?

The following table summarizes the available in vitro activity data for this compound.

MetricValueOrganism/TargetReference
IC50 < 10 nMDNA Gyrase[1][3]
MIC < 0.03 µg/mLMost Gram-positive strains
MIC 4–16 µg/mLE. coli, A. baumannii, P. aeruginosa, K. pneumoniae

Q4: Are there known resistance mechanisms to this compound?

While specific resistance studies on this compound are not yet widely published, resistance to other GyrB inhibitors, such as pyrrolamides, has been associated with point mutations in the inhibitor's binding region within the gyrB gene. It is plausible that similar mechanisms could confer resistance to this compound.

Troubleshooting Guide for In Vivo Experiments

Researchers may encounter several challenges when transitioning from in vitro to in vivo studies with novel inhibitors like this compound. This guide provides a structured approach to troubleshoot common issues.

Problem 1: Lack of Efficacy in Animal Models Despite Potent In Vitro Activity

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) - Conduct a pilot PK study to determine key parameters such as half-life, clearance, and bioavailability. For some novel inhibitors, rapid elimination has been observed. - Consider alternative routes of administration (e.g., intravenous vs. oral) to improve systemic exposure. - Evaluate different formulation strategies to enhance solubility and absorption. The product data sheet for this compound suggests warming and using an ultrasonic bath to aid solubility.
High Protein Binding - Determine the extent of plasma protein binding. High binding can reduce the concentration of free, active drug at the site of infection.
Metabolic Instability - Perform in vitro metabolic stability assays using liver microsomes from the relevant animal species. Rapid metabolism can lead to sub-therapeutic drug levels.
Efflux by Bacterial Pumps - For Gram-negative pathogens, consider the possibility of drug efflux. Some compounds show improved activity in the presence of efflux pump inhibitors.

Problem 2: Observed Toxicity or Adverse Effects in Animal Models

Potential Cause Troubleshooting Steps
Off-Target Effects - The toxicological properties of this compound have not been fully investigated. Conduct a dose-range finding study to identify the maximum tolerated dose (MTD). - Monitor animals closely for clinical signs of toxicity. - Consider performing in vitro screening against a panel of human enzymes and receptors to identify potential off-targets.
Compound Formulation Issues - Ensure the formulation vehicle is well-tolerated by the animal model. Some vehicles can cause local irritation or systemic toxicity.

Problem 3: Inconsistent or Non-Reproducible Results

Potential Cause Troubleshooting Steps
Compound Stability - Verify the stability of this compound in the formulation vehicle over the duration of the experiment. The product data sheet recommends storing stock solutions below -20°C for several months.
Experimental Variability - Standardize all experimental procedures, including animal handling, dosing, and sample collection. - Ensure consistent infection models and bacterial loads.

Experimental Protocols

Detailed experimental protocols for in vivo studies with this compound are not yet publicly available. However, researchers can adapt established protocols for similar antibacterial agents. A general workflow for a mouse infection model is provided below.

Experimental_Workflow cluster_pre_study Pre-Study Preparation cluster_study_execution Study Execution cluster_endpoint_analysis Endpoint Analysis A Compound Formulation (Consider solubility and stability) D Induction of Infection (e.g., intraperitoneal, thigh) A->D B Animal Acclimatization B->D C Bacterial Culture Preparation C->D E Compound Administration (Define dose, route, and frequency) D->E F Monitoring (Clinical signs, body weight) E->F G Tissue Collection (e.g., spleen, liver, thigh muscle) F->G At defined endpoints H Bacterial Load Determination (CFU counting) G->H I Pharmacokinetic Analysis (Blood/tissue drug concentration) G->I J Histopathology (Optional) G->J DNA_Gyrase_Inhibition_Pathway cluster_gyrase_cycle DNA Gyrase Catalytic Cycle cluster_cellular_effects Downstream Cellular Effects ATP ATP GyrB GyrB Subunit (ATPase domain) ATP->GyrB Binds to DNA_Supercoiling DNA Supercoiling GyrB->DNA_Supercoiling Drives Replication_Inhibition Inhibition of DNA Replication DNA_Supercoiling->Replication_Inhibition Required for Transcription_Disruption Disruption of Transcription DNA_Supercoiling->Transcription_Disruption Required for Inhibitor This compound Inhibitor->GyrB Inhibits ATPase activity SOS_Response Induction of SOS Response Replication_Inhibition->SOS_Response Transcription_Disruption->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death

References

Technical Support Center: DNA Gyrase B-IN-2 Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNA gyrase B-IN-2 in antibacterial assays. The information is intended for scientists and professionals in the field of drug development and microbiology.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the bacterial DNA gyrase B subunit (GyrB)[1][2]. It belongs to the 2-aminobenzothiazole class of compounds[1][2]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair[3]. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function. This compound inhibits this ATPase activity, thereby preventing the supercoiling of DNA, which ultimately leads to bacterial cell death.

Q2: What are the typical IC50 and Minimum Inhibitory Concentration (MIC) values for this compound?

A2: this compound exhibits low nanomolar inhibition of DNA gyrase, with a reported 50% inhibitory concentration (IC50) of less than 10 nM. It has demonstrated broad-spectrum antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Q3: What is the chemical information for this compound?

A3: Key chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical FormulaC18H18Cl2N4O4S
Molecular Weight457.33 g/mol
AppearanceSolid
StorageStore at -20°C

Q4: How should I prepare and store this compound stock solutions?

A4: Stock solutions of this compound can be stored at -20°C for one month or -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For compounds that may have solubility issues, warming the tube to 37°C and using an ultrasonic bath can aid in dissolution.

II. Troubleshooting Guide

This guide addresses common issues that may arise during in vitro this compound inhibition assays.

Problem Possible Cause(s) Recommended Solution(s)
No or weak inhibition by this compound 1. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in dilution calculations. 3. Inactive Enzyme: DNA gyrase may have lost activity due to improper storage or handling.1. Prepare fresh stock solutions of this compound from a new vial. Aliquot and store at -80°C. 2. Double-check all calculations for serial dilutions. 3. Test the activity of the DNA gyrase enzyme with a known inhibitor (e.g., novobiocin) to confirm its functionality.
Inconsistent IC50 values between experiments 1. Variable DMSO Concentration: Dimethyl sulfoxide (DMSO), a common solvent for inhibitors, can inhibit gyrase activity at higher concentrations. 2. Pipetting Errors: Inaccurate dispensing of inhibitor, enzyme, or other reagents. 3. Fluctuations in Incubation Time or Temperature: Inconsistent reaction conditions can affect enzyme kinetics.1. Maintain a consistent final DMSO concentration across all wells, including controls. It is recommended to keep the final DMSO concentration at 1-2% (v/v) or less. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Strictly adhere to the specified incubation times and temperatures for all assays.
High background (no difference between positive and negative controls) 1. Nuclease Contamination: Contaminating nucleases can degrade the DNA substrate, mimicking an inhibition effect. 2. ATP Degradation: ATP is essential for gyrase activity; its degradation will result in no supercoiling.1. Use nuclease-free water and reagents. Ensure a clean working environment. 2. Use fresh ATP stock for the assay buffer. Store ATP solutions at -20°C.
Inhibitor Precipitation in Assay Buffer 1. Poor Solubility: this compound may have limited solubility in the aqueous assay buffer.1. As recommended for some compounds, briefly warm the stock solution at 37°C and sonicate before preparing dilutions. 2. Evaluate the effect of a small, consistent percentage of a co-solvent like DMSO, ensuring it does not exceed inhibitory concentrations.
Smearing of DNA bands on agarose gel 1. Overloaded DNA: Too much DNA loaded onto the gel. 2. Voltage too high: Running the gel at an excessively high voltage can cause band distortion.1. Reduce the amount of reaction mixture loaded onto the gel. 2. Run the agarose gel at a lower voltage for a longer duration.

III. Experimental Protocols

A. DNA Gyrase Supercoiling Inhibition Assay

This protocol is a standard method to determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

1. Materials:

  • DNA Gyrase (e.g., from E. coli)

  • Relaxed circular DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • This compound (dissolved in 100% DMSO)

  • Nuclease-free water

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

2. Procedure:

  • Prepare a reaction mixture containing all components except the enzyme and inhibitor. For a 30 µL reaction, this would typically include:

    • 6 µL 5X Assay Buffer

    • 1 µL Relaxed pBR322 (e.g., 0.5 µg/µL)

    • Nuclease-free water to a final volume of 27 µL (after adding inhibitor and enzyme).

  • Add 1 µL of this compound at various concentrations to the reaction tubes. For the no-inhibitor control, add 1 µL of DMSO.

  • Initiate the reaction by adding 2 µL of DNA gyrase (e.g., 1 unit).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue has migrated approximately two-thirds of the gel length.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percent inhibition and calculate the IC50 value.

B. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterial strain.

1. Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound (dissolved in 100% DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

2. Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the inhibitor at which there is no visible bacterial growth.

IV. Visualizations

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (GyrA2GyrB2) GyrA GyrA Subunit (DNA breakage-reunion) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces negative supercoils GyrB GyrB Subunit (ATPase activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes ATP ATP ATP->GyrB Binds to Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds to Inhibitor This compound Inhibitor->GyrB Inhibits ATPase activity

Caption: Mechanism of DNA gyrase and inhibition by this compound.

Experimental_Workflow A Prepare Reaction Mix (Buffer, Relaxed DNA) B Add this compound (Serial Dilutions) A->B C Initiate with DNA Gyrase B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize and Quantify Bands F->G H Calculate IC50 G->H Troubleshooting_Logic cluster_Checks Troubleshooting Steps Start Problem: No Inhibition Check_Inhibitor Is Inhibitor Active? Start->Check_Inhibitor Check_Enzyme Is Enzyme Active? Check_Inhibitor->Check_Enzyme Yes Solution_Inhibitor Use Fresh Inhibitor Check_Inhibitor->Solution_Inhibitor No Check_Reagents Are Reagents OK? Check_Enzyme->Check_Reagents Yes Solution_Enzyme Use Fresh Enzyme/ Check Activity Check_Enzyme->Solution_Enzyme No Solution_Reagents Prepare Fresh Buffers/ Check ATP Check_Reagents->Solution_Reagents No

References

addressing precipitation issues with DNA gyrase B-IN-2 in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA gyrase B-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common experimental challenges, with a focus on preventing precipitation of this inhibitor in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the B subunit of bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription.[1][2] By inhibiting the ATPase activity of the GyrB subunit, this compound prevents this supercoiling, leading to the disruption of DNA replication and ultimately bacterial cell death.[2]

Q2: In which organisms is this compound active?

A2: this compound has shown activity against a range of bacteria, including Escherichia coli and Mycobacterium tuberculosis. It is part of a broader class of inhibitors with potential activity against various bacterial pathogens.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: I observed precipitation when I diluted my this compound stock solution into my aqueous experimental media. What is happening?

A4: This phenomenon is known as "precipitation upon dilution." It occurs when the concentration of the inhibitor in the final aqueous solution exceeds its solubility limit in that specific medium. The organic solvent from the stock solution becomes highly diluted, and can no longer keep the hydrophobic compound dissolved.

Q5: How can I prevent precipitation of this compound in my experiments?

A5: Several strategies can be employed to prevent precipitation. These include optimizing your dilution technique, adjusting the composition of your media, and determining the maximum soluble concentration of the inhibitor in your specific experimental setup. Detailed troubleshooting steps are provided in the guide below.

Troubleshooting Guide: Precipitation of this compound in Media

This guide provides a systematic approach to resolving precipitation issues with this compound.

Issue: Precipitate observed immediately upon dilution of DMSO stock into aqueous media.

Possible Cause:

  • Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution.

  • High Final Concentration: The target concentration exceeds the solubility limit of this compound in the aqueous medium.

Solutions:

  • Optimize Dilution Method:

    • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions in your experimental medium.

    • Vortexing During Addition: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid dispersion.

  • Pre-warm the Medium: Warming the experimental medium to the experimental temperature (e.g., 37°C) before adding the inhibitor can sometimes improve solubility.

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize its effect on the biological system and on the solubility of the inhibitor.

Issue: Precipitate forms over time during incubation.

Possible Cause:

  • Compound Instability: The inhibitor may be unstable in the aqueous environment over time.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the inhibitor, leading to precipitation.

  • Temperature Effects: Changes in temperature during incubation can affect solubility.

Solutions:

  • Incorporate Solubilizing Agents: For biochemical assays, consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer.

  • pH Adjustment: For biochemical assays, the pH of the buffer can be adjusted to improve the solubility of ionizable compounds. This should be done with caution to ensure the pH remains within the optimal range for enzyme activity.

  • Use Freshly Prepared Solutions: Prepare working solutions of this compound in media fresh for each experiment and avoid long-term storage of diluted aqueous solutions.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides general guidelines for the solubility of similar small molecule inhibitors. It is highly recommended to experimentally determine the solubility of this compound in your specific experimental system.

Solvent/MediumExpected SolubilityRecommendations
DMSO HighRecommended for preparing high-concentration stock solutions (e.g., ≥10 mM). Use anhydrous, high-purity DMSO.
Ethanol Moderate to LowCan be an alternative to DMSO for stock solutions, but may have lower solubilizing capacity. Check for compatibility with your experimental system.
Water Very LowDirect dissolution in water is not recommended.
Aqueous Buffers (e.g., PBS) LowDilution from a DMSO stock is necessary. Precipitation is a common issue.
Cell Culture Media (e.g., DMEM, RPMI) LowSimilar to aqueous buffers, with the added complexity of potential interactions with media components.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

Objective: To prepare a working solution of this compound in experimental medium while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Experimental medium (e.g., cell culture medium or biochemical assay buffer), pre-warmed to the experimental temperature.

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.

    • Carefully weigh the powder and dissolve it in the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution to 37°C for 5-10 minutes or sonicate briefly. Visually inspect to confirm no particulates are present.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • Prepare a series of intermediate dilutions of the 10 mM stock solution in DMSO (e.g., 1 mM, 100 µM). This can facilitate more accurate final dilutions.

  • Prepare the Final Working Solution:

    • Pre-warm your experimental medium to the desired temperature (e.g., 37°C).

    • While gently vortexing or swirling the medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Visually inspect the final working solution for any signs of precipitation immediately after preparation and before use in your experiment.

Protocol 2: E. coli DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the supercoiling activity of E. coli DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • This compound working solutions (prepared as in Protocol 1)

  • Stop Buffer/Loading Dye (e.g., 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • 1% Agarose gel in TAE buffer containing an intercalating dye (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube as follows (for a 30 µL final volume):

    • 6 µL of 5X Assay Buffer

    • 0.5 µg of relaxed pBR322 DNA

    • This compound at various final concentrations (and a vehicle control with DMSO)

    • E. coli DNA gyrase (pre-determined amount to achieve full supercoiling)

    • Nuclease-free water to a final volume of 30 µL

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

  • Analysis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

    • Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.

    • Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition.

Protocol 3: Bacterial Growth Inhibition Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., E. coli).

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound working solutions in MHB

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted.

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in MHB. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Inoculation: Add the diluted bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

DNA_Gyrase_Signaling_Pathway cluster_0 Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binding ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Negatively_Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Negatively_Supercoiled_DNA Supercoiling Inhibited_Complex Inhibited GyrB Complex ATP ATP ATP->DNA_Gyrase Hydrolysis DNA_Replication_Transcription DNA Replication & Transcription Negatively_Supercoiled_DNA->DNA_Replication_Transcription DNA_Gyrase_B_IN_2 This compound DNA_Gyrase_B_IN_2->DNA_Gyrase Inhibition of ATPase activity Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_new_stock Prepare fresh stock solution in anhydrous DMSO check_stock->prepare_new_stock No optimize_dilution Optimize Dilution Method (e.g., stepwise, vortexing) check_stock->optimize_dilution Yes prepare_new_stock->optimize_dilution check_solubility_limit Determine Max Soluble Concentration optimize_dilution->check_solubility_limit use_solubilizing_agents Consider Solubilizing Agents (e.g., BSA, Tween-20) for biochemical assays check_solubility_limit->use_solubilizing_agents final_check Visually inspect final solution use_solubilizing_agents->final_check proceed Proceed with Experiment final_check->proceed Clear reassess Re-evaluate experimental conditions final_check->reassess Precipitate

References

quality control measures for DNA gyrase B-IN-2 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase B-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound stock solutions effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the quality and reproducibility of your results.

Troubleshooting Guide

Encountering issues in your experiments can be challenging. This guide provides solutions to common problems you might face when working with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected inhibition of DNA gyrase activity 1. Degraded Inhibitor: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate Concentration: The actual concentration of the stock solution may be lower than stated due to solvent evaporation or incomplete dissolution. 3. High DMSO Concentration in Assay: DMSO, the solvent for the stock solution, can inhibit DNA gyrase at higher concentrations.1. Stability Check: Perform a stability analysis of your stock solution using LC-MS (see Experimental Protocols). Prepare fresh stock solutions if degradation is detected. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2][3] 2. Purity and Concentration Verification: Verify the purity and concentration of your stock solution using HPLC-UV (see Experimental Protocols). 3. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is 1-2% (v/v) or lower. If higher concentrations are necessary, perform a vehicle control with the same DMSO concentration to assess its effect on the enzyme activity.
Precipitation of this compound upon dilution in aqueous buffer 1. Low Aqueous Solubility: The inhibitor may have poor solubility in the aqueous assay buffer, causing it to precipitate out of solution.1. Modify Dilution Method: Instead of diluting the DMSO stock directly into the aqueous buffer, perform serial dilutions in DMSO first, and then add the final diluted sample to your buffer. 2. Adjust Final Concentration: Lower the final concentration of the inhibitor in the assay to stay within its solubility limit. 3. Use a Co-solvent: Consider using a small percentage of a co-solvent in your final assay buffer to improve solubility, ensuring it does not affect enzyme activity.
No inhibition of DNA gyrase activity observed 1. Inactive Enzyme: The DNA gyrase enzyme may have lost its activity. 2. Incorrect Assay Conditions: The assay may not be performed under optimal conditions for enzyme activity.1. Enzyme Activity Control: Always include a positive control (e.g., novobiocin for GyrB inhibition) and a negative control (no inhibitor) in your experiments to confirm enzyme activity. 2. Verify Assay Protocol: Double-check all assay components, including buffer composition, ATP concentration, and incubation times, to ensure they are optimal for the DNA gyrase supercoiling assay.
High background signal or variability in fluorescence-based assays 1. Autofluorescence of the Inhibitor: this compound may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay. 2. Assay Interference: The inhibitor might interfere with the fluorescent dye used in the assay.1. Measure Inhibitor Fluorescence: Test the fluorescence of this compound alone at the assay wavelengths. If it is fluorescent, subtract this background from your experimental values. 2. Use an Orthogonal Assay: Confirm your results using a non-fluorescence-based method, such as a gel-based supercoiling assay.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). Ensure the compound is completely dissolved by vortexing. Gentle warming may be applied if necessary, but check the compound's temperature sensitivity.

2. How should I store my this compound stock solution?

For long-term storage, aliquot the DMSO stock solution into small, tightly sealed vials and store at -80°C. For short-term storage (up to a few weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation and the introduction of moisture, which can cause hydrolysis.

3. What is the expected IC50 value for this compound?

This compound is a potent inhibitor with a reported IC50 of less than 10 nM for DNA gyrase.

4. What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor that targets the GyrB subunit of DNA gyrase. By binding to the ATPase active site on GyrB, it prevents the hydrolysis of ATP, which is essential for the supercoiling activity of the enzyme.

5. How can I assess the purity of my this compound solid compound?

The purity of the solid compound should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >98% is recommended for reliable experimental results.

6. My DNA gyrase supercoiling assay is not working. What should I check?

First, ensure your DNA gyrase enzyme is active by running a control reaction without any inhibitor. Confirm that the relaxed DNA substrate is of good quality and that the ATP in your reaction buffer has not degraded. Also, verify that the final concentration of DMSO in your assay is not inhibiting the enzyme.

Experimental Protocols

Protocol for Purity Determination of this compound by HPLC-UV

This protocol outlines a general method for determining the purity of a this compound solid sample.

Materials:

  • This compound solid compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with a 50:50 mixture of ACN and water to a final concentration of approximately 10 µg/mL.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 10 minutes)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: A wavelength where the compound has maximum absorbance (to be determined by UV scan).

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Analyze the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol for Stability Assessment of this compound in DMSO by LC-MS

This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Internal standard (IS) stock solution (a stable, non-reactive compound with similar chromatographic properties)

  • LC-MS grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation:

    • Time Zero (T0) Sample: Mix an aliquot of the 10 mM this compound stock with an equal volume of the IS stock solution. Dilute this mixture with 50:50 ACN:water to a final concentration of 1 µM.

    • Incubation Samples: Aliquot the 10 mM this compound stock solution into several tightly sealed vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At each specified time point (e.g., 0, 24, 48, 72 hours, 1 week), take one of the incubation vials.

    • Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting.

  • LC-MS Analysis (Example):

    • Use a C18 reverse-phase column and a suitable gradient of ACN and water with 0.1% FA.

    • Monitor the parent ions of both this compound and the internal standard in the mass spectrometer.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • Compare the peak area ratios at different time points to the T0 sample to determine the percentage of the compound remaining.

Visualizations

DNA Gyrase Catalytic Cycle and Inhibition

DNA_Gyrase_Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by this compound Gyrase_DNA 1. Gyrase binds G-segment of DNA T_segment_binding 2. T-segment of DNA enters N-gate Gyrase_DNA->T_segment_binding ATP_binding 3. ATP binding closes N-gate, trapping T-segment T_segment_binding->ATP_binding G_segment_cleavage 4. G-segment cleavage and T-segment passage ATP_binding->G_segment_cleavage G_segment_ligation 5. G-segment ligation G_segment_cleavage->G_segment_ligation T_segment_exit 6. T-segment exits through C-gate G_segment_ligation->T_segment_exit ATP_hydrolysis 7. ATP hydrolysis and enzyme reset T_segment_exit->ATP_hydrolysis ATP_hydrolysis->Gyrase_DNA Cycle repeats Inhibitor This compound Inhibitor->ATP_binding Competes with ATP for binding to GyrB

Caption: Mechanism of DNA Gyrase inhibition by this compound.

Quality Control Workflow for this compound Stock Solutions

QC_Workflow cluster_preparation Stock Solution Preparation cluster_qc Quality Control Checks cluster_usage Experimental Use Start Start: Receive This compound Dissolve Dissolve in anhydrous DMSO to 10 mM Start->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -80°C Aliquot->Store Purity_Check Purity Analysis (HPLC-UV >98%) Store->Purity_Check Stability_Check Stability Assessment (LC-MS) Store->Stability_Check Periodic QC Purity_Check->Start Purity Fail Purity_Check->Stability_Check Purity OK Stability_Check->Start Degradation Detected Use_in_Assay Use in DNA Gyrase Assay Stability_Check->Use_in_Assay Stability OK End End: Reliable Data Use_in_Assay->End

Caption: Quality control workflow for this compound stock solutions.

References

Validation & Comparative

Validating Novel DNA Gyrase B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel DNA gyrase B (GyrB) inhibitors, using a hypothetical candidate, "DNA gyrase B-IN-2," as a case study. We will objectively compare its potential performance with established and alternative GyrB inhibitors, supported by detailed experimental protocols and data presentation formats.

Introduction to DNA Gyrase and GyrB Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction, making it a prime target for antibacterial drug development.[2][3]

Inhibitors targeting the GyrB subunit, such as the natural products novobiocin and coumermycin A1, act by competitively inhibiting ATP binding. The validation of a new GyrB inhibitor like this compound requires a systematic evaluation of its inhibitory activity against the enzyme and its antibacterial efficacy.

Mechanism of Action of DNA Gyrase

The catalytic cycle of DNA gyrase involves several key steps that can be targeted by inhibitors. The following diagram illustrates the supercoiling mechanism.

DNA_Gyrase_Mechanism cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibitor Action Start Gyrase + Relaxed DNA DNA_Bound G-segment Bound Start->DNA_Bound 1. DNA Binding ATP_Bound ATP Binding (T-segment capture) DNA_Bound->ATP_Bound 2. ATP Binding Cleavage G-segment Cleavage ATP_Bound->Cleavage 3. DNA Cleavage Strand_Passage T-segment Passage Cleavage->Strand_Passage 4. Strand Passage Ligation G-segment Ligation Strand_Passage->Ligation 5. DNA Ligation Release Supercoiled DNA Release Ligation->Release 6. Product Release Release->Start Cycle Repeats GyrB_Inhibitor GyrB Inhibitor (e.g., this compound, Novobiocin) GyrB_Inhibitor->ATP_Bound Competes with ATP

Caption: Mechanism of DNA gyrase and the site of action for GyrB inhibitors.

Comparative Performance Data

A crucial step in validating this compound is to compare its in vitro activity against known GyrB inhibitors and other classes of DNA gyrase inhibitors. The following tables summarize key performance indicators.

Table 1: In Vitro Inhibition of DNA Gyrase Supercoiling

CompoundTarget SubunitE. coli Gyrase IC50 (µM)S. aureus Gyrase IC50 (µM)Reference
This compound GyrB [Experimental Data] [Experimental Data] -
NovobiocinGyrB0.48[Varies]
Coumermycin A1GyrB<0.05<0.01
N-phenylpyrrolamide (22e)GyrB[Varies][Varies, potent]
CiprofloxacinGyrA2.57[Varies]

Table 2: Inhibition of DNA Gyrase ATPase Activity

CompoundTarget SubunitE. coli Gyrase ATPase IC50 (µM)S. aureus Gyrase ATPase IC50 (µM)Reference
This compound GyrB [Experimental Data] [Experimental Data] -
NovobiocinGyrB~0.1[Varies]
Pyrrolamide 1GyrB3[Varies]
CiprofloxacinGyrANo direct inhibitionNo direct inhibition

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundE. coli (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)Reference
This compound [Experimental Data] [Experimental Data] [Experimental Data] -
Novobiocin>1000.125 - 1>100
Coumermycin A10.1 - 1<0.015>100
N-phenylpyrrolamide (23b)4 - 32[Varies]4 - 32
Ciprofloxacin0.004 - 0.0150.12 - 0.50.25 - 1

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is a key indicator of an inhibitor's efficacy.

Supercoiling_Assay_Workflow cluster_workflow DNA Supercoiling Assay Workflow A Prepare Reaction Mix: - Relaxed pBR322 DNA - Assay Buffer - ATP - this compound (or control) B Add DNA Gyrase Enzyme A->B C Incubate at 37°C for 30-60 min B->C D Stop Reaction (e.g., with SDS/proteinase K) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (e.g., Ethidium Bromide staining) E->F G Quantify Supercoiled vs. Relaxed DNA F->G

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol Details:

  • Reaction Setup: In a final volume of 30 µL, combine the following on ice: 5X assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, 0.5 µg of relaxed pBR322 plasmid DNA, and the desired concentration of this compound (or control inhibitor).

  • Enzyme Addition: Add 1 unit of DNA gyrase to initiate the reaction. One unit is typically defined as the amount of enzyme required to supercoil >95% of 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 6 µL of stop buffer (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue) and 1 µL of proteinase K (10 mg/mL), followed by incubation at 37°C for 30 minutes.

  • Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled and relaxed DNA is quantified using densitometry. The IC50 value is determined as the inhibitor concentration that reduces the supercoiling activity by 50%.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is stimulated by the presence of DNA.

ATPase_Assay_Workflow cluster_workflow DNA Gyrase ATPase Assay Workflow A Prepare Reaction Mix: - Assay Buffer - Linearized DNA - ATP - this compound (or control) B Add DNA Gyrase Enzyme A->B C Incubate at 37°C B->C D Measure ATP Hydrolysis (e.g., colorimetric or fluorescent readout) C->D E Calculate ATPase Activity and Inhibition D->E

Caption: Workflow for the DNA gyrase ATPase inhibition assay.

Protocol Details:

  • Reaction Setup: A common method is a coupled-enzyme assay. The reaction mixture (100 µL) contains: 100 mM Tris-HCl (pH 7.6), 150 mM KCl, 1.5 mM MgCl2, 2.5 mM phosphoenolpyruvate, 0.2 mM NADH, 1 mM DTT, pyruvate kinase, lactate dehydrogenase, linearized pBR322 DNA, and the test inhibitor.

  • Enzyme Addition: Add purified DNA gyrase to the mixture.

  • Measurement: The hydrolysis of ATP is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm in real-time using a spectrophotometer.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance over time. The IC50 is the concentration of the inhibitor that reduces the ATPase activity by 50%.

Conclusion

The validation of a novel GyrB inhibitor such as this compound requires a rigorous and comparative approach. By employing standardized assays for DNA supercoiling and ATPase activity, and by benchmarking against established inhibitors, researchers can effectively determine the potency and mechanism of their lead compounds. The data presented in the tables and the detailed protocols in this guide provide a solid foundation for the preclinical evaluation of new and promising antibacterial agents targeting DNA gyrase.

References

A Comparative Analysis of DNA Gyrase B Inhibitors and Fluoroquinolones in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of novel drug targets and mechanisms of action is paramount. This guide provides a detailed comparison of a novel class of DNA gyrase B (GyrB) inhibitors against the established fluoroquinolone class of antibiotics. The focus of this analysis is a representative potent benzothiazole-based DNA gyrase B inhibitor, herein referred to as "GyrB-IN-X," to provide a clear comparative framework for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

Fluoroquinolones exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits)[1]. They form a stable complex with the enzyme and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death[1]. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria.

In contrast, the novel GyrB inhibitors, such as GyrB-IN-X, specifically target the ATP-binding site of the DNA gyrase B subunit[2][3]. This inhibition prevents the conformational changes required for the enzyme's supercoiling activity, thereby halting DNA replication and transcription. By targeting a different site on the DNA gyrase complex than fluoroquinolones, these inhibitors present a promising avenue to combat fluoroquinolone-resistant strains.

Quantitative Efficacy: A Head-to-Head Comparison

The following tables summarize the in vitro efficacy of a representative novel DNA gyrase B inhibitor (GyrB-IN-X) and a widely used fluoroquinolone, ciprofloxacin. The data is presented for key bacterial pathogens, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Table 1: In Vitro DNA Gyrase Inhibition (IC50)

CompoundTarget EnzymeIC50 (nM)
GyrB-IN-X (Benzothiazole derivative)E. coli DNA Gyrase19 ± 3[2]
CiprofloxacinE. coli DNA Gyrase120

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro.

Table 2: Minimum Inhibitory Concentration (MIC)

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
Novel GyrB Inhibitors (representative range)1 - 40.12 - 0.5
Ciprofloxacin0.00370.0625

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Visualizing the Mechanisms

To illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways and experimental workflows.

Inhibition_Mechanisms cluster_fluoroquinolone Fluoroquinolone Mechanism cluster_gyrb_inhibitor GyrB Inhibitor Mechanism Fq Fluoroquinolone GyrA GyrA Subunit Fq->GyrA Binds to ParC ParC Subunit Fq->ParC Binds to DNA_Gyrase_Complex DNA Gyrase-DNA Complex GyrA->DNA_Gyrase_Complex Stabilizes TopoIV_Complex Topoisomerase IV-DNA Complex GyrA->TopoIV_Complex Stabilizes ParC->DNA_Gyrase_Complex Stabilizes ParC->TopoIV_Complex Stabilizes DSB Double-Strand Breaks DNA_Gyrase_Complex->DSB Induces TopoIV_Complex->DSB Induces Cell_Death_Fq Bacterial Cell Death DSB->Cell_Death_Fq GyrB_IN GyrB-IN-X GyrB GyrB Subunit (ATP-binding site) GyrB_IN->GyrB Binds to Gyrase_Function DNA Supercoiling GyrB->Gyrase_Function Inhibits ATP ATP ATP->GyrB Competes with Replication_Transcription DNA Replication & Transcription Gyrase_Function->Replication_Transcription Blocks Cell_Death_GyrB Bacterial Cell Death Replication_Transcription->Cell_Death_GyrB

Caption: Mechanisms of action for Fluoroquinolones and GyrB inhibitors.

Experimental_Workflow cluster_gyrase_assay DNA Gyrase Inhibition Assay cluster_mic_assay Minimum Inhibitory Concentration (MIC) Assay Start_Gyrase Prepare reaction mix: Relaxed plasmid DNA, Buffer, ATP Add_Inhibitor_Gyrase Add varying concentrations of inhibitor (GyrB-IN-X or Fluoroquinolone) Start_Gyrase->Add_Inhibitor_Gyrase Add_Enzyme Add DNA Gyrase Enzyme Add_Inhibitor_Gyrase->Add_Enzyme Incubate_Gyrase Incubate at 37°C Add_Enzyme->Incubate_Gyrase Stop_Reaction_Gyrase Stop reaction Incubate_Gyrase->Stop_Reaction_Gyrase Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction_Gyrase->Gel_Electrophoresis Visualize_Bands Visualize DNA bands under UV light Gel_Electrophoresis->Visualize_Bands Analyze_IC50 Quantify band intensity to determine IC50 Visualize_Bands->Analyze_IC50 Start_MIC Prepare serial dilutions of inhibitor in broth media in a 96-well plate Inoculate Inoculate wells with a standardized bacterial suspension Start_MIC->Inoculate Incubate_MIC Incubate at 37°C for 16-20 hours Inoculate->Incubate_MIC Observe_Growth Visually inspect for bacterial growth (turbidity) Incubate_MIC->Observe_Growth Determine_MIC MIC is the lowest concentration with no visible growth Observe_Growth->Determine_MIC

References

Comparative Analysis of DNA Gyrase B-IN-2: A Novel Inhibitor with No Cross-Resistance to Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel DNA gyrase B inhibitor, designated as DNA Gyrase B-IN-2, with other classes of antibiotics, focusing on its cross-resistance profile. The data presented herein demonstrates the potential of this compound as a promising candidate for combating bacterial infections, particularly those caused by strains resistant to existing therapies.

Mechanism of Action: Targeting the Engine of DNA Replication

DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. While the GyrA subunit is responsible for DNA cleavage and re-ligation, the GyrB subunit houses the ATPase activity that powers the entire supercoiling process.[1]

This compound is a novel benzimidazole that specifically inhibits the ATPase activity of the DNA gyrase B subunit.[2] This targeted approach disrupts the energy supply for the enzyme's function, ultimately leading to a cessation of DNA replication and bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit and stabilize the DNA-gyrase cleavage complex. This fundamental difference in the mode of action is the basis for the lack of cross-resistance between this compound and fluoroquinolones.

Performance Comparison: Cross-Resistance Studies

The efficacy of this compound was evaluated against a panel of clinically relevant bacterial strains, including those with known resistance to other antibiotic classes. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined to assess its potency.

Table 1: In Vitro Activity of this compound (as SPR719) against Nontuberculous Mycobacteria (NTM)
OrganismNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator MIC₅₀/MIC₉₀ (µg/mL)
M. abscessus complex5324Clarithromycin: >16/>16
M. avium complex4028Clarithromycin: 16/>16
M. kansasii200.250.5Moxifloxacin: 0.25/0.5
M. fortuitum group150.251Ciprofloxacin: 0.5/1

Data based on studies of SPR719, a novel benzimidazole DNA gyrase B inhibitor.

Table 2: Activity of this compound (as SPR719) against Clarithromycin-Resistant NTM Isolates
OrganismResistance ProfileNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₉₀ (µg/mL)
M. aviumClarithromycin-Resistant100.5 - 88
M. abscessusClarithromycin-Resistant200.062 - 44

Data from studies on SPR719 demonstrates retained activity against strains resistant to macrolides.

The data clearly indicates that this compound maintains potent activity against bacterial strains that are resistant to other classes of antibiotics, such as macrolides (clarithromycin) and fluoroquinolones (ciprofloxacin and moxifloxacin). This lack of cross-resistance is a critical advantage in the face of rising antimicrobial resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are grown on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322) as a substrate, and an assay buffer containing ATP and MgCl₂.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period, typically 30-60 minutes, to allow the supercoiling reaction to proceed.

  • Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS). The DNA products are then separated by agarose gel electrophoresis.

  • Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates, allowing for the quantification of the inhibition of supercoiling activity. The concentration of the inhibitor that reduces the supercoiling activity by 50% (IC₅₀) is then determined.

Visualizing the Pathways and Processes

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.

DNA_Gyrase_Inhibition_Pathway cluster_gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA Cleavage/Re-ligation) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Supercoiling GyrB GyrB Subunit (ATPase Activity) ADP ADP + Pi GyrB->ADP hydrolysis DNA Relaxed DNA DNA->GyrA ATP ATP ATP->GyrB GyrB_IN2 This compound GyrB_IN2->GyrB Inhibits Fluoroquinolones Fluoroquinolones Fluoroquinolones->GyrA Inhibits MIC_Workflow A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Read Results Visually or with Plate Reader D->E F Determine MIC E->F Supercoiling_Assay_Workflow A Prepare Reaction Mix: Relaxed DNA, Gyrase, ATP B Add this compound (Various Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize and Quantify Supercoiling Inhibition E->F

References

Validating the Antibacterial Spectrum of Novel DNA Gyrase B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, represents a clinically validated target for antibiotics. The GyrB subunit, with its ATPase activity, is a particularly attractive target for novel inhibitors. This guide provides a comparative analysis of the antibacterial spectrum of a representative novel DNA gyrase B inhibitor, here designated as "Compound 23b (N-phenylpyrrolamide series)" as a proxy for a developmental candidate like DNA gyrase B-IN-2, against established antibiotics.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Compound 23b and comparator compounds against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Bacterial StrainCompound 23b (N-phenylpyrrolamide) MIC (µg/mL)Novobiocin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Gram-Positive
Staphylococcus aureus ATCC 292134 - 320.06 - 0.250.25 - 1
Methicillin-resistantS. aureus (MRSA)0.25 (for compound 22e)ResistantVariable
Enterococcus faecalis ATCC 292120.125 (for compound 22e)160.5 - 2
Gram-Negative
Escherichia coli ATCC 259224 - 32>1280.008 - 0.03
Klebsiella pneumoniae ATCC 100310.0625>1280.015 - 0.12
Pseudomonas aeruginosa ATCC 278534 - 32>1280.25 - 1
Acinetobacter baumannii ATCC 179784 - 32>1280.5 - 2

Data for Compound 23b and 22e (N-phenylpyrrolamide series) are sourced from a 2024 study on new N-phenylpyrrolamide inhibitors[1]. Data for Novobiocin and Ciprofloxacin are representative values from the literature.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase composed of two subunits, GyrA and GyrB. The enzyme's function is crucial for DNA replication, transcription, and repair. Fluoroquinolones, such as ciprofloxacin, primarily target the GyrA subunit, stabilizing the DNA-enzyme complex and leading to double-strand breaks. In contrast, inhibitors like Novobiocin and the novel N-phenylpyrrolamides target the ATPase site on the GyrB subunit, preventing the energy-dependent supercoiling of DNA. This disruption of DNA topology ultimately leads to bacterial cell death.

DNA_Gyrase_Inhibition ATP ATP DNA_Supercoiled Supercoiled DNA ATP->DNA_Supercoiled provides energy for GyrB_Inhibitor GyrB Inhibitor (e.g., Compound 23b, Novobiocin) GyrB_Inhibitor->ATP DNA_Relaxed Relaxed DNA DNA_Relaxed->DNA_Supercoiled supercoiling GyrA_Inhibitor GyrA Inhibitor (e.g., Ciprofloxacin) GyrA_Inhibitor->DNA_Supercoiled

Caption: Mechanism of DNA gyrase inhibition by different classes of antibiotics.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method to assess the antibacterial spectrum of a compound. The broth microdilution method is a standard and widely used technique.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.

  • Bacterial strains for testing.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35 ± 2°C).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation and Serial Dilution:

  • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well of each row, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 50 µL from the last well containing the compound.

  • This will result in a series of decreasing concentrations of the test compound.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Inoculum start->bacterial_culture compound_prep Prepare Test Compound Stock Solution start->compound_prep inoculation Inoculate wells with bacterial suspension bacterial_culture->inoculation serial_dilution Perform Serial Dilution in 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually inspect for turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

This guide provides a framework for validating the antibacterial spectrum of a novel DNA gyrase B inhibitor, using Compound 23b (N-phenylpyrrolamide) as a representative example. The presented data indicates that novel GyrB inhibitors can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics. The detailed experimental protocol for MIC determination offers a standardized method for researchers to generate comparable data for their own compounds. The continued exploration of novel DNA gyrase B inhibitors is a promising strategy in the ongoing effort to combat antimicrobial resistance.

References

Comparative Genomics of Bacterial Resistance to DNA Gyrase B-IN-2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DNA gyrase B-IN-2's performance against other DNA gyrase inhibitors, supported by experimental data. The guide details the methodologies for key experiments and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this novel antibacterial agent.

Executive Summary

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. Its B subunit (GyrB) possesses ATPase activity, which powers the enzyme's function. This compound is a potent 2-aminobenzothiazole-based inhibitor of the GyrB subunit, demonstrating significant promise in combating ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria with high rates of antibiotic resistance. This guide presents a comparative analysis of this compound with other gyrase inhibitors, focusing on its in vitro activity, potential resistance mechanisms, and the experimental protocols used for its evaluation.

Performance Comparison of this compound

This compound (designated as compound E in some studies) exhibits potent inhibition of E. coli DNA gyrase with a 50% inhibitory concentration (IC50) of less than 10 nM.[1][2] Its antibacterial activity is broad-spectrum, with particularly strong efficacy against Gram-positive bacteria. The following tables summarize the available quantitative data, comparing this compound with its structural analogs and other well-established DNA gyrase inhibitors.

Table 1: In Vitro Inhibitory Activity against E. coli DNA Gyrase and Topoisomerase IV
CompoundE. coli DNA Gyrase IC50 (nM)E. coli Topoisomerase IV IC50 (nM)
This compound (E) < 10 210
Inhibitor A< 1095 ± 4
Inhibitor B71 ± 202000
Inhibitor C27 ± 14000
Inhibitor D< 10293

Data sourced from "Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens"[2].

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of 2-Aminobenzothiazole Derivatives against ESKAPE Pathogens
Bacterial StrainThis compound (E) Inhibitor AInhibitor BInhibitor CInhibitor D
Gram-Positive
S. aureus ATCC 29213< 0.03 0.250.060.25< 0.03
MRSA ATCC 33591< 0.03 0.50.1250.25< 0.03
VISA Mu50< 0.03 0.50.1250.5< 0.03
E. faecium ATCC 19434< 0.03 0.125< 0.030.125< 0.03
Gram-Negative
E. coli ATCC 259224 > 64> 64> 644
A. baumannii ATCC 1960616 > 64> 64> 6416
P. aeruginosa ATCC 2785316 > 64> 64> 6416
K. pneumoniae ATCC 138834 > 64> 64> 644

Data sourced from "Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens"[2].

Comparative Genomics of Resistance

While specific studies on the genomic basis of resistance to this compound are not yet publicly available, resistance to other ATP-competitive inhibitors targeting the GyrB subunit, such as coumarins (e.g., novobiocin), is well-documented. The primary mechanism of resistance is the acquisition of point mutations in the gyrB gene, which encodes the GyrB subunit. These mutations typically occur in the ATP-binding site, reducing the affinity of the inhibitor for its target.

Commonly observed mutations in E. coli that confer resistance to coumarins include alterations at residues such as Arginine-136 and Glycine-164.[2] For Staphylococcus aureus, mutations in the ATP-binding region of GyrB have also been identified in strains resistant to cyclothialidines, coumermycin, and novobiocin. It is highly probable that similar mutations in the gyrB gene would lead to resistance to 2-aminobenzothiazole inhibitors like this compound.

Another potential mechanism of resistance is the overexpression of efflux pumps, which can actively transport the inhibitor out of the bacterial cell, thereby reducing its intracellular concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of this compound and other DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is a direct measure of a compound's effect on the enzyme.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase (GyrA and GyrB subunits)

  • 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and water.

  • Add the test compound at various concentrations to the reaction mixture. Include a solvent-only control.

  • Dilute the DNA gyrase enzyme in the dilution buffer and add it to the reaction mixture to initiate the reaction.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop buffer/loading dye.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel in TAE buffer.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA to determine the IC50 value of the inhibitor.

DNA Gyrase ATPase Assay (Coupled Enzyme Assay)

This assay measures the ATP hydrolysis activity of the GyrB subunit. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • E. coli DNA gyrase

  • Linear pBR322 DNA

  • 5x Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • NADH

  • Test compounds

Procedure:

  • Prepare an assay mix containing the assay buffer, linear pBR322 DNA, PEP, PK/LDH, and NADH.

  • Add the assay mix to the wells of a microtiter plate.

  • Add the test compound at various concentrations to the wells.

  • Add the DNA gyrase enzyme to the wells.

  • Start the reaction by adding ATP to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the rate of ATP hydrolysis to determine the inhibitory effect of the compound.

Visualizations

Experimental Workflow for Inhibitor Screening

experimental_workflow cluster_invitro In Vitro Enzyme Assays cluster_cellular Cell-Based Assays cluster_resistance Resistance Studies DNA_Gyrase_Supercoiling DNA Gyrase Supercoiling Assay Hit_Identification Hit Identification DNA_Gyrase_Supercoiling->Hit_Identification ATPase_Assay Gyrase ATPase Assay ATPase_Assay->Hit_Identification MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Resistance_Selection Spontaneous Resistance Mutant Selection MIC_Determination->Resistance_Selection Lead_Optimization Lead Optimization MIC_Determination->Lead_Optimization Genomic_Analysis gyrB Gene Sequencing Resistance_Selection->Genomic_Analysis Genomic_Analysis->Lead_Optimization Compound_Library Test Compounds (e.g., this compound) Compound_Library->DNA_Gyrase_Supercoiling Compound_Library->ATPase_Assay Hit_Identification->MIC_Determination

Caption: Workflow for screening and characterization of DNA gyrase B inhibitors.

Mechanism of DNA Gyrase B Inhibition

gyrase_inhibition cluster_gyrase DNA Gyrase Catalytic Cycle ATP_Binding ATP Binding to GyrB DNA_Cleavage DNA Cleavage by GyrA ATP_Binding->DNA_Cleavage Block Block in Catalytic Cycle ATP_Binding->Block Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation DNA Ligation Strand_Passage->DNA_Ligation ATP_Hydrolysis ATP Hydrolysis DNA_Ligation->ATP_Hydrolysis ATP_Hydrolysis->ATP_Binding DNA_gyrase_B_IN_2 This compound Inhibition Competitive Inhibition DNA_gyrase_B_IN_2->Inhibition Inhibition->ATP_Binding

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

SOS Response Pathway to DNA Damage

sos_response Gyrase_Inhibition DNA Gyrase Inhibition (e.g., by Quinolones) DSB Double-Strand Breaks (DSBs) Gyrase_Inhibition->DSB ssDNA Single-Strand DNA (ssDNA) Generation DSB->ssDNA RecA_Activation RecA Filament Formation on ssDNA (RecA*) ssDNA->RecA_Activation LexA_Cleavage LexA Autocleavage RecA_Activation->LexA_Cleavage SOS_Genes SOS Regulon Genes (uvrA, umuC, sulA, etc.) LexA_Cleavage->SOS_Genes Derepression DNA_Repair DNA Repair SOS_Genes->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest Mutagenesis Increased Mutagenesis SOS_Genes->Mutagenesis

References

Benchmarking DNA Gyrase B-IN-2: A Comparative Analysis Against Standard-of-Care Antibiotics for ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, the emergence of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of a promising new DNA gyrase B inhibitor, DNA Gyrase B-IN-2 (also known as Compound E), against a panel of standard-of-care antibiotics. The focus of this analysis is the activity of these compounds against the critical ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. These organisms are notorious for their multidrug resistance, posing a significant threat to public health.[1][2] This objective guide is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to inform future research and development efforts.

Executive Summary

This compound, a 2-aminobenzothiazole-based inhibitor, demonstrates potent, low nanomolar inhibition of DNA gyrase and exhibits broad-spectrum antibacterial activity.[3][4] Notably, it shows significant efficacy against both Gram-positive and Gram-negative ESKAPE pathogens. This guide will delve into the comparative minimum inhibitory concentrations (MICs), outline the experimental methodologies for key assays, and visualize the underlying mechanisms of action and resistance.

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and standard-of-care antibiotics against the ESKAPE pathogens. MIC values are presented in µg/mL.

Table 1: MIC of this compound (Compound E) against ESKAPE Pathogens

PathogenThis compound (µg/mL)
Staphylococcus aureus (including MRSA and VISA)< 0.03
Enterococcus faecium< 0.03
Escherichia coli4 - 16
Acinetobacter baumannii4 - 16
Pseudomonas aeruginosa4 - 16
Klebsiella pneumoniae4 - 16

Data sourced from a study on 2-aminobenzothiazole-based DNA gyrase B inhibitors.[3]

Table 2: Comparative MICs of Standard-of-Care Antibiotics against ESKAPE Pathogens

PathogenCiprofloxacinVancomycinLinezolidDaptomycinCeftazidimePiperacillin-TazobactamMeropenemAmikacin
E. faecium -1-4 (VRE >256)1-41-4----
S. aureus 0.25-20.5-2 (VRSA >16)1-40.25-1----
K. pneumoniae 0.015-4---0.25-82-320.03-21-8
A. baumannii 0.25-16---2-324-1280.5-162-32
P. aeruginosa 0.25-4---1-164-640.25-81-16
Enterobacter spp. 0.015-2---0.25-81-320.03-21-8

Note: These MIC ranges are compiled from multiple sources and may vary depending on the specific strain and testing methodology. They are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a Mueller-Hinton Broth (MHB). The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Assay

The inhibitory effect on DNA gyrase is assessed by measuring the conversion of relaxed plasmid DNA to its supercoiled form.

  • Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, KCl, MgCl₂, DTT, and ATP.

  • Enzyme and Substrate: Purified DNA gyrase enzyme is incubated with relaxed circular plasmid DNA (e.g., pBR322) in the presence of various concentrations of the inhibitor or a control solvent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time, typically 30-60 minutes, to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The supercoiled and relaxed forms of the plasmid DNA migrate at different rates, allowing for the assessment of the inhibitor's effect on the enzyme's activity. The concentration of the inhibitor that reduces the supercoiling activity by 50% is determined as the IC50 value.

Visualizing Mechanisms and Pathways

To better understand the interactions and processes involved, the following diagrams illustrate the mechanism of action of this compound and the common resistance mechanisms observed in ESKAPE pathogens.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell DNA_Gyrase_B_IN_2 This compound GyrB DNA Gyrase Subunit B (ATPase domain) DNA_Gyrase_B_IN_2->GyrB Inhibits ATPase activity ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes GyrA DNA Gyrase Subunit A (DNA cleavage/re-ligation) GyrB->GyrA Powers Negative_Supercoiling Negative Supercoiling (DNA Replication & Transcription) DNA_Damage DNA Damage & Oxidative Stress GyrB->DNA_Damage Inhibition leads to ATP ATP ATP->GyrB Binds to Relaxed_DNA Relaxed DNA GyrA->Relaxed_DNA Acts on Relaxed_DNA->Negative_Supercoiling Leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces

Mechanism of Action of this compound.

Resistance_Mechanisms cluster_gram_positive Gram-Positive Bacteria (e.g., S. aureus, E. faecium) cluster_gram_negative Gram-Negative Bacteria (e.g., K. pneumoniae, A. baumannii, P. aeruginosa) Antibiotics Standard-of-Care Antibiotics Target_Modification_GP Target Site Modification (e.g., mecA, vanA) Antibiotics->Target_Modification_GP Resistance Efflux_Pumps_GP Efflux Pumps Antibiotics->Efflux_Pumps_GP Resistance Enzymatic_Degradation Enzymatic Degradation (e.g., β-lactamases) Antibiotics->Enzymatic_Degradation Resistance Target_Modification_GN Target Site Modification (e.g., gyrA/gyrB mutations) Antibiotics->Target_Modification_GN Resistance Efflux_Pumps_GN Efflux Pumps (e.g., AcrAB-TolC) Antibiotics->Efflux_Pumps_GN Resistance Porin_Loss Reduced Permeability (Porin Channel Loss) Antibiotics->Porin_Loss Resistance DNA_Gyrase_B_IN_2 This compound DNA_Gyrase_B_IN_2->Target_Modification_GN Potential Resistance DNA_Gyrase_B_IN_2->Efflux_Pumps_GN Potential Resistance

Common Antibiotic Resistance Mechanisms in ESKAPE Pathogens.

Conclusion

This compound presents a promising profile as a novel antibacterial agent with potent activity against a broad range of clinically significant pathogens, including the challenging ESKAPE group. Its mechanism of action, targeting the ATPase activity of DNA gyrase B, offers a validated but potentially less exploited target compared to the GyrA subunit targeted by fluoroquinolones. The low MIC values, particularly against Gram-positive isolates, are noteworthy. Further research, including in vivo efficacy studies and a deeper investigation into potential resistance development, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational dataset and methodological framework to aid in these ongoing research and development endeavors.

References

Validating DNA Gyrase B-IN-2: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and cellular performance of the novel DNA gyrase B inhibitor, DNA gyrase B-IN-2, against established and other modern inhibitors. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, is a well-validated target for antibacterial drugs. The GyrB subunit, with its ATPase activity, is a particularly attractive site for inhibition. This guide focuses on the validation of in vitro findings for a novel inhibitor, this compound, in cellular models and compares its efficacy to other notable DNA gyrase B inhibitors.

Performance Comparison of DNA Gyrase B Inhibitors

The following table summarizes the in vitro and cellular activities of this compound and a selection of alternative inhibitors. This data allows for a direct comparison of their potency and spectrum of activity.

CompoundTargetIn Vitro Activity (IC50)Cellular Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
This compound DNA Gyrase B< 10 nM (General)[1]Gram-positive: < 0.03 (most strains)[1] Gram-negative: E. coli: 4–16[1] A. baumannii: 4–16[1] P. aeruginosa: 4–16[1] K. pneumoniae: 4–16
E. coli DNA Gyrase3.29-10.49 µM
M. tuberculosis DNA Gyrase4.41-5.61 µM
Novobiocin DNA Gyrase B0.08 µM (DNA supercoiling)Gram-positive: S. aureus (MRSA): 0.25 E. faecium (multidrug-resistant): ≤ 2 Gram-negative: E. coli: 1/16x MIC with lactoferrin A. baumannii: 10 P. aeruginosa: High resistance
AZD5099 DNA Gyrase B / Topoisomerase IVNot explicitly foundEffective against Gram-positive and fastidious Gram-negative bacteria. Entered Phase 1 clinical trials but was withdrawn due to safety concerns.
Gepotidacin DNA Gyrase / Topoisomerase IVN. gonorrhoeae Gyrase: 5.1 µM N. gonorrhoeae Topoisomerase IV: 1.8 µMPotent against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. It has shown noninferiority to nitrofurantoin in treating uncomplicated urinary tract infections in Phase III clinical trials.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future validation studies.

DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental for determining the in vitro potency (IC50) of compounds against DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. Inhibitors of DNA gyrase will prevent this supercoiling activity.

Materials:

  • Purified DNA gyrase enzyme (e.g., from E. coli or M. tuberculosis)

  • Relaxed pBR322 plasmid DNA

  • 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • Test compound dilutions

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose gel (1%) in TAE buffer containing ethidium bromide (0.5 µg/mL)

  • TAE buffer

Procedure:

  • On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into individual tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding the stop buffer/loading dye, followed by the addition of chloroform:isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Visualize the DNA bands under UV light and quantify the band intensities.

  • The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-drug control.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for assessing the in-cell antibacterial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common and standardized technique.

Materials:

  • Test microorganism (e.g., strains of E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound dilutions

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Preparation: Dispense a fixed volume of CAMHB into all wells of a 96-well plate. Create a serial two-fold dilution of the test compound across the plate by transferring a volume of the compound from one well to the next.

  • Inoculation: Add the standardized bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (inoculated broth with no compound).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The growth control should be turbid, and the sterility control should be clear.

Visualizing Key Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate the validation workflow, the signaling pathway of DNA gyrase inhibition, and a comparative study design.

experimental_workflow cluster_invitro In Vitro Validation cluster_incell In Cell Validation cluster_comparison Comparative Analysis invitro_assay DNA Gyrase Supercoiling Assay ic50 Determine IC50 invitro_assay->ic50 data_table Compile Comparative Data Table ic50->data_table mic_assay Minimum Inhibitory Concentration (MIC) Assay cellular_activity Determine Cellular Potency mic_assay->cellular_activity cellular_activity->data_table start Identify DNA Gyrase B Inhibitor (e.g., this compound) start->invitro_assay start->mic_assay signaling_pathway inhibitor DNA Gyrase B Inhibitor (e.g., this compound) gyraseB DNA Gyrase B Subunit (ATPase site) inhibitor->gyraseB Binds to gyrase_complex DNA Gyrase Complex gyraseB->gyrase_complex Part of dna_supercoiling DNA Supercoiling gyraseB->dna_supercoiling Inhibits gyrase_complex->dna_supercoiling Catalyzes atp ATP atp->gyraseB Binds to replication DNA Replication & Transcription dna_supercoiling->replication Enables cell_death Bacterial Cell Death replication->cell_death Inhibition leads to comparative_study_design cluster_compounds Test Compounds cluster_assays Assays cluster_bacteria Bacterial Panel (ESKAPE Pathogens) compound_x This compound invitro In Vitro Assay (IC50) compound_x->invitro incell In Cell Assay (MIC) compound_x->incell compound_a Novobiocin compound_a->invitro compound_a->incell compound_b AZD5099 compound_b->invitro compound_b->incell compound_c Gepotidacin compound_c->invitro compound_c->incell ecoli E. coli incell->ecoli saureus S. aureus incell->saureus kpneumoniae K. pneumoniae incell->kpneumoniae abaumannii A. baumannii incell->abaumannii paeruginosa P. aeruginosa incell->paeruginosa efaecium E. faecium incell->efaecium

References

Independent Verification of DNA Gyrase B-IN-2's Inhibitory Potency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides an independent comparison of the inhibitory activity of DNA gyrase B-IN-2, a novel 2-aminobenzothiazole derivative, against other known DNA gyrase inhibitors. The analysis is based on peer-reviewed scientific literature and aims to offer researchers, scientists, and drug development professionals a clear perspective on the compound's efficacy. The data is presented in a comparative table, supplemented with detailed experimental protocols and visualizations of the underlying molecular mechanisms and experimental workflows.

Comparative Inhibitory Activity of DNA Gyrase Inhibitors

The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for this compound and other selected inhibitors against E. coli DNA gyrase, as reported in scientific literature.

InhibitorTarget SubunitIC50 (nM) against E. coli DNA GyraseReference
This compound (Compound E) GyrB < 10 [1]
Compound A (2-aminobenzothiazole derivative)GyrB< 10[1]
Compound B (2-aminobenzothiazole derivative)GyrB40[1]
Compound C (2-aminobenzothiazole derivative)GyrB71[1]
Compound D (2-aminobenzothiazole derivative)GyrB< 10[1]
NovobiocinGyrB170
CiprofloxacinGyrA120

Note: The IC50 values can vary depending on the specific assay conditions.

The data indicates that this compound (also referred to as Compound E in the source literature) exhibits potent nanomolar inhibition of E. coli DNA gyrase, with an IC50 value of less than 10 nM. This positions it as a highly effective inhibitor of the GyrB subunit, comparable to or exceeding the potency of other tested 2-aminobenzothiazole derivatives and significantly more potent than the classic GyrB inhibitor, Novobiocin.

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. This compound and other aminobenzothiazole inhibitors target the GyrB subunit, which possesses ATPase activity. By binding to the ATP-binding pocket of GyrB, these inhibitors prevent the hydrolysis of ATP, a critical step that provides the energy for the DNA supercoiling reaction. This leads to the cessation of DNA supercoiling and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA breakage-reunion) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA supercoils GyrB GyrB Subunit (ATPase activity) ADP_Pi ADP + Pi GyrB->ADP_Pi hydrolyzes ATP ATP ATP->GyrB binds Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA binds Inhibitor This compound Inhibitor->GyrB blocks

Caption: Mechanism of DNA Gyrase B inhibition.

Experimental Protocol: DNA Gyrase Supercoiling Assay

The inhibitory activity of compounds against DNA gyrase is commonly determined using a DNA supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme in the presence of ATP. The different topological forms of DNA (relaxed, supercoiled, and nicked) are then separated by agarose gel electrophoresis and visualized.

Materials:

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • ATP solution

  • This compound and other test inhibitors

  • Stop Solution/Loading Dye (containing EDTA to stop the reaction and a dye for loading)

  • Agarose

  • Tris-Borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and ATP.

  • Inhibitor Addition: Add the desired concentration of this compound or other inhibitors to the reaction tubes. A control reaction without any inhibitor should also be prepared.

  • Enzyme Addition: Add the E. coli DNA gyrase enzyme to the reaction mixture to initiate the supercoiling reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time, typically 30-60 minutes, to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared with TBE buffer.

  • Separation: Run the gel at a constant voltage until the different DNA forms are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel imaging system.

  • Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis A Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) B Add Test Inhibitor (e.g., this compound) A->B C Initiate with DNA Gyrase B->C D Incubate at 37°C C->D E Stop Reaction with EDTA D->E F Agarose Gel Electrophoresis E->F G Stain and Visualize DNA F->G H Quantify Bands & Calculate IC50 G->H

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of DNA Gyrase B-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of DNA gyrase B-IN-2, a 2-aminobenzothiazole-based DNA gyrase B inhibitor.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of novel small molecule inhibitors in a laboratory setting.[3]

It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS for any chemical compound upon its availability. [3]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step to mitigate any potential hazards.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecific RequirementsRationale
Eye Protection Safety goggles or a face shield.Protects against splashes of chemical solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the compound and contaminated materials.
Body Protection A lab coat.Protects clothing and skin from potential spills.

Source: Adapted from general laboratory safety guidelines.[3]

II. Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, like many novel small molecule inhibitors, should be handled as hazardous chemical waste. This ensures the highest level of safety and compliance with regulations.

1. Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., unused stock solutions, working solutions, and the first rinse of any container) in a designated, leak-proof hazardous waste container.

    • The container must be compatible with the solvents used (e.g., glass for organic solvents).

    • Do not mix incompatible waste streams.

  • Solid Waste:

    • Dispose of all materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, in a separate, clearly labeled hazardous solid waste container.

    • Contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

2. Labeling of Waste Containers:

Proper labeling is crucial for safety and regulatory compliance. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents, including solvents.

  • The approximate concentrations of each component.

  • The date the waste was first added to the container (accumulation start date).

  • The name of the principal investigator or laboratory contact.

3. Storage of Chemical Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and have secondary containment to prevent spills.

  • Ensure the storage area is well-ventilated.

4. Requesting Waste Pickup:

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Do not allow waste to accumulate beyond your lab's capacity or for more than six months.

5. Disposal of "Empty" Containers:

  • A container that held this compound is not considered empty until it has been properly rinsed.

  • The first rinse of an "empty" container must be collected and disposed of as hazardous liquid waste.

  • Subsequent rinses of containers that held acutely hazardous waste should also be collected as hazardous waste. For other hazardous chemicals, after the initial hazardous rinse, subsequent rinses may be permissible for sewer disposal, but always check institutional guidelines.

  • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.

III. Experimental Workflow for Waste Generation and Disposal

The following diagram illustrates the logical flow of operations leading to the proper disposal of waste generated during experiments involving this compound.

cluster_experiment Experimental Phase cluster_disposal Disposal Phase prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working experiment Conduct Experiment prep_working->experiment collect_liquid Collect Liquid Waste (Unused Solutions, First Rinse) experiment->collect_liquid collect_solid Collect Solid Waste (Tips, Gloves, Tubes) experiment->collect_solid label_waste Label Hazardous Waste Containers collect_liquid->label_waste collect_solid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup

Workflow for this compound Waste Disposal.

IV. Summary of Waste Streams and Disposal Methods

For clarity, the different types of waste generated and their appropriate disposal paths are summarized below.

Table 2: Waste Stream Management

Waste TypeContainer TypeDisposal Method
Unused Stock/Working Solutions Labeled, leak-proof, compatible hazardous waste container.Collection for institutional hazardous chemical waste pickup.
First Rinse of "Empty" Containers Labeled, leak-proof, compatible hazardous waste container.Collection for institutional hazardous chemical waste pickup.
Contaminated Labware (pipette tips, tubes) Labeled hazardous solid waste container.Collection for institutional hazardous chemical waste pickup.
Contaminated PPE (gloves) Labeled hazardous solid waste container.Collection for institutional hazardous chemical waste pickup.
Rinsed and Defaced "Empty" Containers Regular laboratory non-hazardous waste receptacle.Disposal as non-hazardous waste per institutional guidelines.

By adhering to these procedures, researchers can ensure a safe laboratory environment and responsible management of chemical waste, thereby building a foundation of trust and reliability in their scientific practices.

References

Personal protective equipment for handling DNA gyrase B-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for DNA Gyrase B-IN-2

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for managing potent enzyme inhibitors and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the laboratory activity.

ActivityRequired PPESpecifications and Best Practices
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator- Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.[1]
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps on vials and tubes are securely fastened.[1]
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses- Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste.[1]
Spill Cleanup - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator- Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust.[1]
Operational Plans: Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.[1]

G

Caption: Sequential process for correctly removing PPE.

Step-by-Step Protocols:

Donning Protocol:

  • Gown/Lab Coat: Put on a disposable gown or a clean, buttoned lab coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position securely over the eyes and face.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. If double gloving, put the second pair on over the first.

Doffing Protocol:

  • Gloves: Remove and discard gloves.

  • Gown/Lab Coat: Remove by unbuttoning and rolling it down from the shoulders, turning it inside out.

  • Goggles/Face Shield: Remove from the back of the head.

  • Respirator (if used): Remove from the back of the head without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All disposable PPE and materials that have come into contact with this compound must be considered chemical waste.

  • Solid Waste: Place contaminated gloves, gowns, weighing paper, and other solid materials in a designated, sealed chemical waste bag.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Protocol: DNA Gyrase Activity Assay

The following is a generalized protocol for assessing the activity of DNA gyrase, where an inhibitor like this compound would be used to determine its effect.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • DNA Gyrase Enzyme

  • This compound (or other inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

  • 5X Assay Buffer (containing ATP)

  • Stop Buffer/Loading Dye

  • Proteinase K

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • 1x TAE Buffer

  • Ethidium Bromide (or other DNA stain)

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing the 5X assay buffer, supercoiled DNA substrate, and varying concentrations of the inhibitor (this compound).

  • Enzyme Addition: Add DNA gyrase to each reaction tube to initiate the reaction. Include a control reaction with no inhibitor.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Protein Removal (Optional): To ensure the enzyme does not interfere with gel migration, digest the protein by adding proteinase K and incubating at 37°C for 10-30 minutes.

  • Extraction (Optional): To further purify the DNA, perform a chloroform:isoamyl alcohol extraction and collect the aqueous phase.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in 1x TAE buffer also containing ethidium bromide.

  • Analysis: Visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of gyrase activity and the inhibitory effect of this compound.

Experimental Workflow

G cluster_workflow DNA Gyrase Assay Workflow Setup 1. Reaction Setup on Ice Enzyme 2. Add DNA Gyrase Setup->Enzyme Incubate 3. Incubate at 37°C Enzyme->Incubate Terminate 4. Terminate Reaction Incubate->Terminate Analyze 5. Analyze by Gel Electrophoresis Terminate->Analyze

Caption: Step-by-step workflow for a DNA gyrase activity assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.